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  • Product: 4-oxidopyrazin-4-ium-2-carboxylic acid
  • CAS: 874-54-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Oxidopyrazin-4-ium-2-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-oxidopyrazin-4-ium-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-oxidopyrazin-4-ium-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, including mechanistic insights, experimental protocols, and data presentation. The proposed synthesis focuses on the direct N-oxidation of pyrazine-2-carboxylic acid, a commercially available starting material. The guide discusses the critical aspect of regioselectivity and provides a rationale for the expected formation of the desired N-oxide isomer.

Introduction and Significance

Pyrazine N-oxides are an important class of heterocyclic compounds that have garnered significant interest in various fields of chemistry and pharmacology. The introduction of an N-oxide moiety into the pyrazine ring alters its electronic properties, enhancing its dipole moment and modifying its reactivity and biological activity. 4-Oxidopyrazin-4-ium-2-carboxylic acid, in particular, is a molecule of interest due to the presence of both a carboxylic acid group and an N-oxide function. These features can impart unique coordination properties, hydrogen bonding capabilities, and potential for further functionalization, making it a valuable building block in the design of novel therapeutic agents and functional materials.

The synthesis of pyrazine derivatives is a well-established field.[1][2] However, the selective synthesis of specific isomers of substituted pyrazine N-oxides presents a synthetic challenge. This guide proposes a direct and efficient pathway for the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid, addressing the key chemical principles that govern the reaction.

Proposed Synthesis Pathway: Direct N-Oxidation

The most direct and atom-economical approach to the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid is the direct N-oxidation of pyrazine-2-carboxylic acid. This method is advantageous due to the commercial availability of the starting material and the generally high efficiency of N-oxidation reactions on azaaromatic compounds.

The Core Reaction

The central transformation involves the oxidation of one of the nitrogen atoms in the pyrazine ring of pyrazine-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with peroxy acids being a common choice for the N-oxidation of pyridines and other azaaromatics.[3] More recent and often more convenient methods utilize reagents such as OXONE® (potassium peroxomonosulfate).[4]

Rationale for Reagent Selection: OXONE®

OXONE®, a stable and versatile oxidant, is proposed as the reagent of choice for this synthesis.[4] Its use offers several advantages over traditional peroxy acids:

  • Safety: OXONE® is a solid, non-explosive reagent, making it safer to handle compared to concentrated peroxy acids.

  • Convenience: The reactions can often be carried out in aqueous or biphasic systems under mild conditions.[4]

  • Efficiency: It has been shown to be highly effective for the preparation of pyrazine N-oxides and N,N'-dioxides in good yields.[4]

Mechanistic Insight and Regioselectivity

The N-oxidation of pyrazine-2-carboxylic acid can theoretically yield two possible mono-N-oxide isomers: 4-oxidopyrazin-4-ium-2-carboxylic acid (the 4-oxide) and 1-oxidopyrazin-1-ium-2-carboxylic acid (the 1-oxide). The regioselectivity of the oxidation is governed by both electronic and steric factors.

The carboxylic acid group at the C2 position is an electron-withdrawing group. This deactivates the pyrazine ring towards electrophilic attack, which is the nature of the N-oxidation reaction. However, the deactivating effect is more pronounced at the adjacent nitrogen atom (N1) due to the inductive effect and resonance. Consequently, the nitrogen atom at the 4-position (N4), being para to the carboxylic acid group, is more electron-rich and sterically accessible, making it the more favorable site for oxidation.

The proposed mechanism for the N-oxidation using OXONE® involves the nucleophilic attack of the pyrazine nitrogen on the electrophilic oxygen of the peroxomonosulfate anion.

Diagram 1: Proposed Synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid

G start Pyrazine-2-carboxylic Acid product 4-Oxidopyrazin-4-ium-2-carboxylic Acid start->product Direct N-Oxidation reagent OXONE® (KHSO5) reagent->product solvent Aqueous/Organic Solvent solvent->product

Caption: A schematic overview of the direct N-oxidation synthesis pathway.

Experimental Protocol: A Self-Validating System

The following protocol is a proposed method based on established procedures for the N-oxidation of pyrazines using OXONE®.[4] Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier (Example)
Pyrazine-2-carboxylic acid124.10≥98%Sigma-Aldrich
OXONE® (2KHSO₅·KHSO₄·K₂SO₄)614.76 (active)-Sigma-Aldrich
Dichloromethane (DCM)84.93ACS GradeFisher Scientific
Saturated Sodium Bicarbonate---
Anhydrous Sodium Sulfate142.04ACS GradeFisher Scientific
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-carboxylic acid (1.0 eq.) in a suitable solvent system. A biphasic system of water and an organic solvent like dichloromethane (CH₂Cl₂) is recommended.[4]

  • Addition of Oxidant: To the stirred solution, add a solution of OXONE® (2.0-3.0 eq.) in water portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored. If necessary, the flask can be cooled in an ice bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol). The disappearance of the starting material and the appearance of a more polar product spot indicates the progression of the reaction.

  • Work-up: Upon completion of the reaction (typically 24 hours), separate the organic layer.[4] Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acidic components, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2: Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification a Dissolve Pyrazine-2-carboxylic acid b Add OXONE® solution a->b c Stir at Room Temperature b->c d Separate Organic Layer c->d e Wash with NaHCO3 d->e f Wash with Brine e->f g Dry over Na2SO4 f->g h Concentrate g->h i Recrystallize/Chromatography h->i

Caption: A step-by-step workflow for the synthesis and purification.

Data and Characterization

The successful synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Yield Dependent on reaction optimization, but yields for similar reactions are often >70%.[4]
Melting Point Expected to be higher than the starting material (Pyrazine-2-carboxylic acid: 222-225 °C).
¹H NMR A downfield shift of the pyrazine ring protons is expected upon N-oxidation.
¹³C NMR Shifts in the carbon signals of the pyrazine ring, particularly those adjacent to the N-oxide.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₅H₄N₂O₃, M+H⁺ ≈ 141.03).
Infrared Spectroscopy Characteristic peaks for C=O (carboxylic acid), N-O stretching, and aromatic C-H.

Conclusion

This technical guide outlines a robust and efficient proposed synthesis for 4-oxidopyrazin-4-ium-2-carboxylic acid via the direct N-oxidation of pyrazine-2-carboxylic acid using OXONE®. The rationale for this approach is grounded in established literature on the N-oxidation of azaaromatic compounds. The key to the success of this synthesis lies in the anticipated regioselectivity, driven by the electronic effects of the carboxylic acid substituent. The provided experimental protocol offers a solid starting point for researchers to produce this valuable compound for further investigation in various scientific disciplines.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
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  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 15(3), 534-538.
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  • Hardy, C. R., & Parrick, J. (1980). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 506-511.
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  • Shul'pin, G. B. (2003). Oxidations by a H2O2–VO3−-pyrazine-2-carboxylic acid reagent. Comptes Rendus Chimie, 6(2), 163-179.
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  • Shul'pin, G. B., Attanasio, D., & Suber, L. (1993). Oxidations by the reagent ‘O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid’. Part 3. Hydroxylation of benzene and oxidation of alcohols.
  • Shul'pin, G. B., & Nizova, G. V. (1994). Oxidations by the reagent ‘O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid’. Part 4. Oxidation of saturated hydrocarbons.
  • Shul'pin, G. B., & Suss-Fink, G. (1997). Oxidations by the reagent «O2 - H2O2 - vanadium complex - pyrazine-2-carboxylic acid». Part 8. Oxidation of methane and other alkanes. Tetrahedron, 53(28), 9593-9600.
  • Shul'pin, G. B., Ishii, Y., & Sakaguchi, S. (1999). Oxidations by the reagent ‘O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid’. Part 10. A new and efficient hydroxylation of benzene and other arenes. Tetrahedron Letters, 40(32), 5819-5822.
  • Shul'pin, G. B., & Kozlov, Y. N. (2001). Oxidations by the reagent ‘O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid’. Part 12. Kinetics and mechanism of benzene hydroxylation.
  • Shul'pin, G. B., & Süss-Fink, G. (2003). Oxidations by the reagent «O2 - H2O2 - vanadium complex - pyrazine-2-carboxylic acid». Part 14. Oxidation of methane and other alkanes with H2O2 catalyzed by vanadate anion in the presence of pyrazine-2-carboxylic acid.
  • Shul'pin, G. B., & Bilyachenko, A. N. (2007). Oxidations by the reagent “O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid”. Part 16. Oxidation of alkanes and alcohols with H2O2 catalyzed by vanadium complexes with pyrazine-2-carboxylic acid and its derivatives.
  • Shul'pin, G. B., & Bilyachenko, A. N. (2009). Oxidations by the reagent “O2–H2O2–vanadium complex–pyrazine-2-carboxylic acid”. Part 17. Oxidation of alkanes and alcohols with H2O2 catalyzed by vanadium complexes with pyrazine-2-carboxylic acid and its derivatives.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2013). Review on the Synthesis of Pyrazine and its Derivatives. Borneo Journal of Resource Science and Technology, 2(2), 58-69.
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Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Pyrazine Derivatives: The Case of 4-oxidopyrazin-4-ium-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazine moiety is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics. The introduction of func...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazine moiety is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics. The introduction of functional groups, such as a carboxylic acid and an N-oxide, can significantly modulate the physicochemical properties of the pyrazine scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide presents a comprehensive framework for the physicochemical characterization of novel pyrazine derivatives, using the hypothetical compound 4-oxidopyrazin-4-ium-2-carboxylic acid as a case study. Due to the limited availability of public domain data on this specific molecule, this document serves as a methodological guide, detailing the requisite experimental protocols and the scientific rationale underpinning each characterization step.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. For heterocyclic compounds like pyrazine derivatives, a thorough understanding of parameters such as solubility, pKa, melting point, and spectral characteristics is paramount.

4-oxidopyrazin-4-ium-2-carboxylic acid incorporates three key functional groups that are anticipated to dictate its behavior:

  • Pyrazine Ring: A weakly basic aromatic heterocycle.

  • Carboxylic Acid: An acidic functional group that will significantly influence solubility and pKa.

  • N-oxide: A functional group known to modulate the electronic properties of the aromatic ring and potentially influence metabolic stability and solubility.

This guide provides a systematic approach to experimentally determine these critical physicochemical parameters, ensuring data integrity and providing a solid foundation for further drug development activities.

Solubility Determination: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound like 4-oxidopyrazin-4-ium-2-carboxylic acid, which possesses both acidic and potentially basic functionalities, its solubility is expected to be highly pH-dependent.

Rationale for Experimental Approach

A tiered approach to solubility assessment is recommended, starting with simple qualitative tests and progressing to quantitative analysis. This allows for an efficient use of resources and provides a comprehensive understanding of the compound's solubility profile across a physiologically relevant pH range. The initial acid-base solubility tests will provide a qualitative indication of the compound's acidic or basic nature.[1][2]

Experimental Protocol: pH-Dependent Aqueous Solubility

Objective: To quantitatively determine the aqueous solubility of 4-oxidopyrazin-4-ium-2-carboxylic acid at various pH values.

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • Phosphate buffer solutions (pH 2.0, 5.0, 7.4, and 9.0)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Procedure:

  • Prepare a stock solution of 4-oxidopyrazin-4-ium-2-carboxylic acid of known concentration in a suitable organic solvent (e.g., DMSO).

  • Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC.

  • Add an excess amount of the solid compound to separate vials containing each of the phosphate buffer solutions.

  • Shake the vials vigorously at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial and dilute it with the appropriate mobile phase.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility at each pH using the calibration curve.

Caption: Workflow for pH-dependent aqueous solubility determination.

Expected Results and Interpretation

The solubility of 4-oxidopyrazin-4-ium-2-carboxylic acid is expected to be lowest at a pH between the pKa of the carboxylic acid and the pKa of the protonated pyrazine N-oxide. At low pH, the carboxylic acid will be protonated and less soluble, while at high pH, the deprotonated carboxylate will enhance solubility. The N-oxide may also be protonated at very low pH, further influencing solubility.

Table 1: Hypothetical pH-Dependent Solubility Data

pHExpected Solubility RangeRationale
2.0ModerateCarboxylic acid is protonated; pyrazine N-oxide may be partially protonated.
5.0LowApproaching the isoelectric point.
7.4HighCarboxylic acid is deprotonated (carboxylate).
9.0HighCarboxylic acid is fully deprotonated.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different physiological compartments. For 4-oxidopyrazin-4-ium-2-carboxylic acid, we expect at least two pKa values: one for the carboxylic acid and another for the protonated pyrazine N-oxide.

Rationale for Experimental Approach

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[3][4][5] This technique involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[3]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of 4-oxidopyrazin-4-ium-2-carboxylic acid.

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

  • Place the solution in a jacketed beaker to maintain a constant temperature.

  • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • To determine the pKa of the pyrazine N-oxide, perform a separate titration starting with an acidic solution of the compound and titrating with standardized NaOH, or by titrating the neutral solution with standardized HCl.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[3] The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first and second derivatives of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Expected Results and Interpretation

We anticipate observing two distinct buffer regions in the titration curve, corresponding to the deprotonation of the carboxylic acid and the protonated pyrazine N-oxide. The pKa of the carboxylic acid is expected to be in the range of 2-4, typical for aromatic carboxylic acids. The pKa of the protonated pyrazine N-oxide is likely to be in the range of 0-2.

Table 2: Predicted pKa Values

Functional GroupPredicted pKa RangeRationale
Carboxylic Acid2.0 - 4.0Electron-withdrawing effect of the pyrazine N-oxide ring.
Pyrazine N-oxide (protonated)0.0 - 2.0N-oxides are generally weaker bases than the parent heterocycle.

Melting Point Determination: An Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a pure compound.

Rationale for Experimental Approach

The capillary melting point method is a simple, rapid, and widely accepted technique for determining the melting point of a solid.[6][7]

Experimental Protocol: Capillary Melting Point

Objective: To determine the melting point range of 4-oxidopyrazin-4-ium-2-carboxylic acid.

Materials:

  • Dry, powdered 4-oxidopyrazin-4-ium-2-carboxylic acid

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[8]

  • Compact the sample by gently tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

  • Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for melting point determination.

Expected Results and Interpretation

A pure sample of 4-oxidopyrazin-4-ium-2-carboxylic acid is expected to exhibit a sharp melting point range (typically 1-2 °C). A broad melting range would suggest the presence of impurities. The melting point is likely to be relatively high due to the potential for strong intermolecular hydrogen bonding and ionic interactions.

Spectroscopic Characterization: Elucidating the Molecular Structure

A suite of spectroscopic techniques is essential for confirming the chemical structure of a newly synthesized compound and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals will confirm the substitution pattern on the pyrazine ring.

Expected ¹H NMR Features:

  • Signals for the aromatic protons on the pyrazine ring, with chemical shifts influenced by the electron-withdrawing carboxylic acid and the N-oxide group. These signals are expected to be downfield.[9]

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • A signal for the carbonyl carbon of the carboxylic acid.

  • Signals for the carbon atoms of the pyrazine ring, with chemical shifts indicative of the electronic environment created by the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[10][11]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • Characteristic N-O stretching vibrations for the N-oxide group, typically in the range of 1300-1200 cm⁻¹.

  • C-H and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[12]

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of 4-oxidopyrazin-4-ium-2-carboxylic acid.

  • Characteristic fragmentation patterns, such as the loss of CO₂ from the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds and those with conjugated systems, such as pyrazine N-oxides, typically exhibit characteristic UV-Vis absorption spectra.[13]

Expected UV-Vis Spectrum:

  • Absorption bands in the UV region corresponding to π → π* and n → π* transitions of the pyrazine N-oxide chromophore.

Table 3: Summary of Spectroscopic Characterization

TechniqueInformation ProvidedExpected Key Features
¹H NMRProton environment and connectivityAromatic and carboxylic acid proton signals.
¹³C NMRCarbon skeletonCarbonyl and aromatic carbon signals.
FTIRFunctional groupsO-H, C=O, and N-O stretching vibrations.
Mass SpecMolecular weight and fragmentationMolecular ion peak and loss of CO₂.
UV-VisElectronic transitionsAbsorption bands for the aromatic N-oxide system.

Stability Assessment: Ensuring Drug Product Integrity

The chemical stability of a drug substance is a critical quality attribute that must be evaluated to ensure its safety and efficacy over its shelf life. Stability studies are conducted under various environmental conditions to assess the potential for degradation.[14][15]

Rationale for Experimental Approach

Forced degradation studies are initially performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method (typically HPLC). Formal stability studies are then conducted under ICH-recommended storage conditions.[14][16]

Experimental Protocol: Forced Degradation and Formal Stability Studies

Objective: To evaluate the stability of 4-oxidopyrazin-4-ium-2-carboxylic acid under various stress conditions and to establish its preliminary stability profile.

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers (controlled temperature and humidity)

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure (Forced Degradation):

  • Subject solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions at an elevated temperature (e.g., 60 °C).

  • Expose the solid compound and a solution to light in a photostability chamber.

  • Expose the solid compound to elevated temperature (e.g., 80 °C).

  • Analyze the stressed samples at various time points by HPLC to identify and quantify any degradation products.

Procedure (Formal Stability):

  • Store the solid compound in controlled environmental chambers at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[14]

  • Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.

Caption: Workflow for stability assessment.

Expected Results and Interpretation

The stability studies will reveal the compound's susceptibility to degradation under different conditions. The N-oxide functionality may be susceptible to reduction, and the pyrazine ring could be subject to nucleophilic attack under certain conditions. The data will be used to determine appropriate storage conditions and to propose a re-test period or shelf life for the drug substance.

Conclusion

The physicochemical characterization of a novel drug candidate is a critical and multifaceted process that provides the foundational data for all subsequent development activities. While specific experimental data for 4-oxidopyrazin-4-ium-2-carboxylic acid is not currently available in the public literature, this guide provides a comprehensive and scientifically rigorous framework for its thorough investigation. By following the detailed protocols outlined herein, researchers can generate the high-quality data necessary to understand the molecule's properties, predict its in vivo behavior, and make informed decisions on its progression as a potential therapeutic agent.

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Foundational

A Senior Application Scientist's Guide to the Biological Activity of Pyrazine-2-Carboxylic Acid Derivatives

Abstract The pyrazine moiety, a nitrogen-containing six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Among its derivatives, those originating from pyrazine-2-carboxylic acid have de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine moiety, a nitrogen-containing six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Among its derivatives, those originating from pyrazine-2-carboxylic acid have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these derivatives, moving beyond a mere cataloging of their effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols used for their evaluation. We will focus on the well-established antitubercular properties, alongside the burgeoning evidence for their anticancer, antimicrobial, and antiviral potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and field-proven insights to facilitate further innovation in this promising area of therapeutic development.

Introduction: The Pyrazine-2-Carboxylic Acid Core in Medicinal Chemistry

The pyrazine ring is a key structural motif found in numerous biologically active compounds.[1] Its derivatives, particularly those of pyrazine-2-carboxylic acid, have garnered significant attention from the medicinal chemistry community. The most notable example is Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis for nearly five decades.[2] PZA's success has spurred extensive research into other derivatives, revealing a wide spectrum of pharmacological activities.[1]

The versatility of the pyrazine-2-carboxylic acid scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through modifications at various positions of the pyrazine ring and the carboxylic acid group. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution, which in turn modulate the compound's interaction with biological targets. This guide will explore the key biological activities of these derivatives, providing a comprehensive overview for researchers aiming to leverage this scaffold in their drug discovery programs.

Key Biological Activities of Pyrazine-2-Carboxylic Acid Derivatives

The biological activities of pyrazine-2-carboxylic acid derivatives are diverse, with significant findings in several therapeutic areas.[1]

Antitubercular Activity

The cornerstone of pyrazine-2-carboxylic acid's fame is its role in combating Mycobacterium tuberculosis.

Mechanism of Action: Pyrazinamide (PZA) is a prodrug that diffuses into M. tuberculosis.[3] Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[4][5] In the acidic environment of the tuberculous granuloma, POA is protonated and diffuses back into the bacillus, where it accumulates and disrupts membrane potential and energy production.[3][6] More recent studies have shown that POA also targets PanD, a key enzyme in the coenzyme A biosynthetic pathway, leading to its degradation.[4][7] Resistance to PZA is primarily caused by mutations in the pncA gene.[8][9]

Structure-Activity Relationship (SAR):

  • The pyrazine ring is crucial for activity.[10]

  • The carboxylic acid group (or a group that can be hydrolyzed to it) is essential for the active form, POA.[4][5]

  • Substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups have been shown to increase potency by 5 to 10-fold compared to POA.[4][5]

  • Esterification of the carboxylic acid can create prodrugs with altered pharmacokinetic properties.[11]

A number of pyrazine-2-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity.[12] While some hydrazide-hydrazone derivatives showed less activity than PZA, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide demonstrated significant activity against M. tuberculosis H37Rv.[12]

Anticancer Activity

Several pyrazine-2-carboxylic acid derivatives have shown promise as anticancer agents.

Mechanism of Action: The mechanisms of action for the anticancer activity of these derivatives are varied and often depend on the specific structural modifications. Some derivatives, particularly metal complexes of 3-aminopyrazine-2-carboxylic acid, have demonstrated significant activity against Ehrlich ascites tumor cells.[13] Other studies have explored these compounds for their effects on various cancer cell lines, though some have shown low toxicity.[14] The design of novel pyrazine-based small molecules has also targeted specific pathways, such as the SHP2 protein in the protein tyrosine phosphatases pathway, which is involved in cell proliferation and migration.[15]

Examples of Active Compounds: The following table summarizes the cytotoxic activity of some pyrazine-2-carboxamide metal complexes against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Mn(II)-PZ complexSNB-19, HCT-15, COLO-205, KB-3-1> 100[14]
3-aminopyrazine-2-carboxylic acid complexesEhrlich ascites tumour cellsSignificant activity[13]
Antimicrobial (Antibacterial & Antifungal) Activity

Beyond their antitubercular effects, pyrazine-2-carboxylic acid derivatives have demonstrated broad-spectrum antimicrobial activity.

Mechanism of Action: The proposed mechanism for some antibacterial derivatives is the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.[16]

Spectrum of Activity: A novel series of pyrazine-2-carboxylic acid derivatives linked to piperazines showed good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[16] For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone exhibited potent inhibitory activity against all tested pathogenic strains.[16]

The following table presents the Minimum Inhibitory Concentration (MIC) values for some of these derivatives.

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)Reference
P3 50>5025>5012.5[16]
P4 50>50256.253.125[16]
P6 >502525>5012.5[16]
P7 502525>506.25[16]
P9 502525>506.25[16]
P10 >502525>503.125[16]

Experimental Protocols for Assessing Biological Activity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated protocols are essential.

Workflow for Screening Biological Activity

A general workflow for screening new pyrazine-2-carboxylic acid derivatives is crucial for efficient drug discovery.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antitb Antitubercular Assays (e.g., MABA) characterization->antitb dose_response Dose-Response & IC50/MIC Determination antimicrobial->dose_response anticancer->dose_response antitb->dose_response moa Mechanism of Action Studies dose_response->moa sar Structure-Activity Relationship (SAR) Studies moa->sar admet In vitro ADMET Profiling sar->admet

Caption: General workflow for biological activity screening.

In vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and non-radiometric assay for determining the susceptibility of M. tuberculosis to various compounds.[17][18][19]

Principle: The assay utilizes Alamar Blue, an indicator dye, to measure cell viability.[19] Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The color change can be read visually or fluorometrically.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth supplemented with OADC and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:20 in the broth.

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

  • Compound Dilution: Serially dilute the test compounds in 7H9 broth directly in the plate, typically in duplicate.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

In vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and proliferation, commonly used in drug discovery and toxicology.[20][21]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells to form a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-2-carboxylic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[25][26]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.[27] The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[27]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[26][28]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for the rational design of more potent and selective derivatives.

SAR cluster_sar SAR of Pyrazine-2-Carboxylic Acid Derivatives Pyrazine R1 Pyrazine->R1  Position 3:  Alkylamino groups enhance  antitubercular activity [9, 16] R2 Pyrazine->R2  Position 5:  Alkylamino groups enhance  antitubercular activity [9, 16] R3 Pyrazine->R3  Position 6:  Halogen substitution can  modulate activity [40] COOH Pyrazine->COOH  Position 2:  Carboxylic acid is key for  antitubercular activity (as POA) [9, 16]  Esterification/amidation can create  prodrugs or new activities [1, 32]

Caption: Key sites for modification on the pyrazine-2-carboxylic acid scaffold.

Future Perspectives and Conclusion

The pyrazine-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the antitubercular activity of its derivatives is well-established, the exploration of their anticancer, antimicrobial, and antiviral potential is an expanding field of research. Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives with anticancer and broad-spectrum antimicrobial activity.

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective compounds.

  • Prodrug Strategies: Developing novel prodrugs to improve the pharmacokinetic and pharmacodynamic properties of active compounds.

  • Combination Therapies: Investigating the synergistic effects of pyrazine-2-carboxylic acid derivatives with existing drugs to combat drug resistance.

References

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Exploratory

The Chemistry and Application of Pyrazine-N-Oxide Compounds: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrazine-N-Oxide Scaffold Pyrazine-N-oxides, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of chemical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Pyrazine-N-Oxide Scaffold

Pyrazine-N-oxides, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of chemical research and development. Characterized by a pyrazine ring where one or both nitrogen atoms are oxidized, these molecules exhibit a unique combination of electronic properties, reactivity, and biological activity. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of pyrazine-N-oxide compounds, with a particular focus on their burgeoning role in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of this scaffold is paramount for unlocking its full potential in creating novel therapeutics and functional materials.

The introduction of an N-oxide functionality dramatically alters the chemical personality of the parent pyrazine ring. The N-O bond, with its partial positive charge on the nitrogen and negative charge on the oxygen, introduces a significant dipole moment and modifies the electron distribution within the aromatic system. This electronic perturbation enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution, opening up synthetic avenues that are less accessible with the parent pyrazine. Furthermore, the N-oxide group can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the compound's solubility, crystal packing, and interaction with biological targets. These unique features have propelled pyrazine-N-oxides to the forefront of various scientific disciplines.

I. Synthesis of Pyrazine-N-Oxide Compounds: Strategies and Methodologies

The synthesis of pyrazine-N-oxides is a cornerstone of their exploration. The most common and direct approach involves the N-oxidation of a pre-existing pyrazine ring. However, the choice of oxidizing agent and reaction conditions is critical to achieve desired selectivity and yield, especially in the presence of other sensitive functional groups.

Direct N-Oxidation of Pyrazines

The direct oxidation of pyrazines is the most straightforward method for the synthesis of their N-oxides. Peroxy acids are the most frequently employed oxidizing agents for this transformation.

Protocol 1: General Procedure for N-Oxidation using Peracetic Acid

This protocol is adapted from a standard procedure for the N-oxidation of pyridines and can be applied to pyrazines with appropriate modifications.[1]

Materials:

  • Substituted pyrazine

  • 40% Peracetic acid

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Three-necked flask

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the substituted pyrazine.

  • With stirring, add 40% peracetic acid dropwise at a rate that maintains the reaction temperature at approximately 85°C.[1]

  • After the addition is complete (typically 50-60 minutes), continue stirring until the temperature of the mixture drops to 40°C.[1]

  • The workup procedure will depend on the properties of the resulting pyrazine-N-oxide and may involve neutralization, extraction, and crystallization.

Causality Behind Experimental Choices:

  • Peracetic Acid: A strong yet controllable oxidizing agent suitable for N-oxidation. The concentration and stoichiometry need to be carefully controlled to avoid over-oxidation or side reactions.

  • Temperature Control: The reaction is exothermic. Maintaining the temperature at 85°C ensures a reasonable reaction rate without excessive decomposition of the peracid or the product.[1] Cooling may be necessary for highly reactive pyrazines.

A more potent oxidizing system, trifluoroperacetic acid, can be employed for less reactive or sterically hindered pyrazines.[2] This reagent is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

Synthesis of Substituted Pyrazine-N-Oxides

For the synthesis of more complex, substituted pyrazine-N-oxides, a multi-step approach is often necessary. This can involve the synthesis of a substituted pyrazine followed by N-oxidation, or the modification of a pre-existing pyrazine-N-oxide.

Workflow: Synthesis of Substituted Pyrazine-N-Oxides

Synthesis_Workflow cluster_synthesis Synthesis of Substituted Pyrazine cluster_modification Modification of Pyrazine-N-Oxide Start Substituted Pyrazine N_Oxidation N-Oxidation (e.g., Peracetic Acid) Start->N_Oxidation Product1 Substituted Pyrazine-N-Oxide N_Oxidation->Product1 Start2 Pyrazine-N-Oxide Functionalization Functionalization (e.g., Substitution) Start2->Functionalization Product2 Substituted Pyrazine-N-Oxide Functionalization->Product2

Caption: General strategies for the synthesis of substituted pyrazine-N-oxides.

II. Chemical and Physical Properties: A Spectroscopic and Structural Perspective

The characterization of pyrazine-N-oxides relies heavily on spectroscopic and crystallographic techniques. A thorough understanding of their spectral signatures is crucial for confirming their synthesis and elucidating their structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The introduction of the N-oxide group generally leads to a downfield shift of the ring protons, particularly those in the ortho and para positions, due to the electron-withdrawing nature of the N-oxide. The magnitude of this shift provides valuable information about the position of the N-oxide group. For instance, in 2-hydroxy-5-methylpyrazine, the nitrogen atoms deshield the ring protons, shifting them to higher ppm values.[3]

  • ¹³C NMR: The carbon atoms attached to the N-oxide nitrogen and those in the ortho and para positions also experience a downfield shift. The carbon directly bonded to the oxygen in a tautomeric hydroxypyrazine-N-oxide form would be significantly deshielded.[3]

Infrared (IR) Spectroscopy:

The most characteristic vibrational mode for pyrazine-N-oxides is the N-O stretching frequency. This band typically appears in the region of 1200-1300 cm⁻¹. For pyridine N-oxide, this stretch is observed around 1264-1286 cm⁻¹.[4] The exact position of this band is sensitive to the electronic effects of other substituents on the pyrazine ring.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of pyrazine-N-oxides and for obtaining structural information through fragmentation patterns. The molecular ion peak (M⁺) is usually observed, and fragmentation often involves the loss of the oxygen atom or cleavage of the pyrazine ring.

Table 1: Key Spectroscopic Data for Pyrazine-N-Oxide

Spectroscopic TechniqueCharacteristic FeaturesReference
¹H NMR Downfield shift of ring protons (ortho and para)[3]
¹³C NMR Downfield shift of C-N and ortho/para carbons[3]
IR Spectroscopy N-O stretching vibration at ~1200-1300 cm⁻¹[4]
Mass Spectrometry Presence of molecular ion peak (M⁺)[5]
Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of pyrazine-N-oxides, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the influence of the N-oxide group on the overall molecular geometry and crystal packing. For example, crystallographic studies of pyrazine-1,4-dioxide reveal a planar structure with specific N-O bond distances.[5]

III. The Expanding Role of Pyrazine-N-Oxides in Medicinal Chemistry

The unique physicochemical properties of the pyrazine-N-oxide scaffold have made it a privileged structure in drug discovery. The N-oxide moiety can enhance water solubility, modulate lipophilicity, and introduce new hydrogen bonding interactions, all of which are critical for pharmacokinetic and pharmacodynamic profiles.[6]

Anticancer Agents

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents.[7] The introduction of an N-oxide group can further enhance this activity. Some pyrazine derivatives have been shown to induce apoptosis in cancer cells.[8]

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies are crucial for the rational design of more potent anticancer agents. For pyrazine derivatives, QSAR models have been developed to correlate their structural features with their antiproliferative activity.[9] These studies have shown that electronic properties, such as NBO charges and dipole moments, as well as physicochemical properties, play a significant role in their biological activity.[9] While specific QSAR studies on pyrazine-N-oxides as anticancer agents are emerging, the principles derived from pyrazine derivatives provide a strong foundation for future work.

Antibacterial Agents, with a Focus on Antitubercular Activity

The fight against infectious diseases, particularly tuberculosis, has benefited from the exploration of pyrazine-based compounds. Pyrazinamide is a frontline drug for the treatment of tuberculosis, and its mechanism of action involves its conversion to pyrazinoic acid.[10][11] The development of new pyrazine analogs, including N-oxides, is a promising strategy to combat drug-resistant strains of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Studies:

SAR studies on pyrazinoic acid analogs have provided valuable insights into the structural requirements for antitubercular activity.[10][11] These studies have explored modifications to the pyrazine ring and the carboxylic acid moiety to improve potency and overcome resistance.[10] The introduction of an N-oxide group could potentially modulate the electronic properties and metabolic stability of these analogs, leading to improved efficacy.

IV. Pyrazine-N-Oxides in Materials Science: From Energetic Materials to Coordination Polymers

The utility of pyrazine-N-oxides extends beyond the realm of medicine into the field of materials science, where their unique properties are harnessed for various applications.

Energetic Materials

The presence of N-oxide functionalities can significantly increase the oxygen balance of a molecule, a key parameter for energetic materials. Pyrazine-1,4-dioxide (PZDO) has been identified as an energetic material itself, with a computed energetic potential approaching that of trinitrotoluene (TNT).[12] It is important to note that PZDO can explode under standard impact tests, highlighting the need for careful handling.[12]

Safety and Handling of Energetic Pyrazine-N-Oxides:

The handling of energetic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For potentially explosive compounds, additional protective gear such as a face shield and blast shield is essential.

  • Small-Scale Synthesis: Initial synthesis and characterization should always be performed on a small scale to minimize potential hazards.

  • Avoidance of Heat, Friction, and Impact: Energetic compounds can be sensitive to heat, friction, and impact. Avoid grinding, scraping, or subjecting the material to sudden shocks.

  • Proper Storage: Store energetic materials in a designated, well-ventilated area away from heat sources and incompatible materials.[13]

Coordination Chemistry

The nitrogen and oxygen atoms of the pyrazine-N-oxide scaffold can act as coordination sites for metal ions, making them valuable ligands in coordination chemistry. The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting magnetic, optical, and catalytic properties.

V. Conclusion and Future Perspectives

Pyrazine-N-oxide compounds represent a versatile and promising class of molecules with a wide array of applications. Their unique electronic and structural features, coupled with their synthetic accessibility, make them attractive targets for further research and development. In medicinal chemistry, the continued exploration of their potential as anticancer and antibacterial agents, guided by SAR and QSAR studies, is expected to yield novel therapeutic candidates. In materials science, the design and synthesis of new energetic materials and functional coordination polymers based on the pyrazine-N-oxide scaffold hold significant promise. As our understanding of the fundamental chemistry of these compounds deepens, so too will our ability to harness their remarkable properties for the benefit of science and society.

VI. References

  • pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

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  • PubChem. (n.d.). Pyrazine, 1,4-dioxide. Retrieved January 26, 2026, from [Link]

  • Jeretin, B., & Stare, J. (2020). Isotope Labelling Studies of Some Aromatic N-Oxides - Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. Journal of Molecular Structure, 1202, 127287.

  • Zarrin, A., & Gholivand, K. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Omega, 3(11), 15415-15428.

  • Klapötke, T. M., & Stierstorfer, J. (2020). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 20(2), 1083-1091.

  • Kumar, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2516-2527.

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1230, 129897.

  • Šmelcerović, A., et al. (2020). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 58(11), 1045-1053.

  • New Jersey Department of Health. (2016). Nitric Oxide - Hazardous Substance Fact Sheet.

  • Kretsch, A. M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791-4795.

  • European Industrial Gases Association. (2015). SAFE PRACTICES FOR THE PRODUCTION OF NITROUS OXIDE FROM AMMONIUM NITRATE.

  • Suryanarayana, V., & Sastry, K. S. (1956). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 44(4), 221-226.

  • McKay, S. E., et al. (2000). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Heterocyclic Communications, 6(5), 451-456.

  • Pop, R., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Molecules, 26(24), 7589.

  • Kumar, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2516-2527.

  • Grozema, F. C., et al. (2002). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Dalton Transactions, (11), 2246-2252.

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, 10(45), 26978-26984.

  • Interscan Corporation. (2024). Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks.

  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.

  • Kumar, P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 647-658.

  • Mackie, C. J., et al. (1995). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). The Journal of Physical Chemistry, 99(19), 7567-7575.

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.

  • Maltseva, E., et al. (2015). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons: the realm of anharmonicity. The Astrophysical Journal, 814(1), 18.

  • UCLA EH&S. (2012). Nitrous oxide - Standard Operating Procedure.

  • Al-Dhfyan, A. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry.

  • Campos, K. R., et al. (2011). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 88, 229-240.

  • Liu, Z., et al. (2012). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174.

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

  • Kumar, P., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5897.

  • Chemistry Stack Exchange. (2017). Spectroscopy pyrazine molecule.

  • Grozema, F. C., et al. (2002). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, (11), 2246-2252.

  • Jackson, R. A. (2006). The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 353-358.

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY.

  • Gümüş, G., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 22(5), 758.

  • Liu, Z., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174.

  • Volla, C. M. R., et al. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Catalysts, 13(7), 1083.

  • Kumar, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2516-2527.

  • Campos, K. R., et al. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 8(17), 3659-3661.

  • Dr. H. M. Vagdevi. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.

  • Li, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products.

  • Posner, G. H., et al. (1981). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Medicinal Chemistry, 24(5), 575-579.

  • Murahashi, S.-I., et al. (1990). Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide. Organic Syntheses, 69, 158.

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Foundational

Stability and Storage of 4-oxidopyrazin-4-ium-2-carboxylic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-oxidopyrazin-4-ium-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxidopyrazin-4-ium-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any promising molecule, a thorough understanding of its stability profile is paramount for successful research, development, and eventual application. This guide provides a comprehensive overview of the intrinsic stability of 4-oxidopyrazin-4-ium-2-carboxylic acid, delineates its likely degradation pathways, and establishes a framework for its proper storage and handling. By synthesizing data from related pyrazine N-oxides and carboxylic acids, this document offers field-proven insights and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle.

Introduction: The Chemical Identity and Significance of 4-oxidopyrazin-4-ium-2-carboxylic acid

4-oxidopyrazin-4-ium-2-carboxylic acid is an aromatic heterocyclic compound. Its structure is characterized by a pyrazine ring, a biologically significant scaffold, which is functionalized with both a carboxylic acid group and an N-oxide moiety. This unique combination of functional groups dictates its chemical reactivity, physical properties, and, critically, its stability.

The pyrazine ring is a core component of numerous biologically active molecules. The addition of an N-oxide group can modulate a compound's pharmacokinetic profile, enhance solubility, and in some cases, contribute to its mechanism of action.[1] The carboxylic acid group provides a handle for further chemical modification and influences the molecule's polarity and ionization state. Understanding the interplay between these groups is the foundation for predicting and managing the compound's stability.

Caption: Chemical Structure of 4-oxidopyrazin-4-ium-2-carboxylic acid.

Intrinsic Stability: The Electronic Influence of N-Oxide Functionality

The stability of a heterocyclic compound is fundamentally governed by its electronic structure. The introduction of an N-oxide group (N⁺–O⁻) has a profound, albeit complex, effect on the pyrazine ring.

Quantum chemical studies on various nitrogen-rich heteroaromatic rings reveal that N-oxidation can be a double-edged sword.[2] In many cases, it weakens molecular stability by:

  • Elongating chemical bonds.

  • Decreasing ring aromaticity.

  • Narrowing the HOMO-LUMO gap, thereby increasing photochemical reactivity. [3]

This destabilization can be particularly pronounced in azoles where a hydrogen atom can easily transfer to the N-oxide's oxygen, forming a less stable N-OH isomer.[4] Conversely, in certain molecular architectures, the N-oxide group can enhance stability by relieving lone-pair repulsion or promoting a more favorable charge distribution.[2][3] For 4-oxidopyrazin-4-ium-2-carboxylic acid, the electron-withdrawing nature of both the N-oxide and the carboxylic acid group likely renders the ring susceptible to nucleophilic attack, a key consideration for its degradation profile.

Table 1: Predicted Physicochemical Properties (Note: Experimental determination is required for definitive values. These are estimates based on related structures like pyrazine-2-carboxylic acid.)

PropertyPredicted Value/CharacteristicRationale & Implication for Stability
Molecular Formula C₅H₄N₂O₃---
Molecular Weight 156.10 g/mol ---
Appearance Likely a white to off-white or brownish solidColor change can indicate degradation, particularly oxidation.[5]
pKa ~2.5-3.5 (Carboxylic Acid)The molecule's charge state is pH-dependent, affecting solubility and reactivity.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Affects choice of storage solvent and conditions for stability studies.
Melting Point Expected to be high (>200 °C) with decompositionThermal analysis is crucial to determine the upper-temperature limit for handling.[6]

Key Degradation Pathways

A proactive approach to stability requires understanding the potential chemical transformations the molecule can undergo. For 4-oxidopyrazin-4-ium-2-carboxylic acid, the primary vulnerabilities are hydrolysis, oxidation, photodegradation, and thermal stress.

Parent 4-oxidopyrazin-4-ium-2-carboxylic acid Hydrolysis_Product Ring Opening / Decarboxylation Products Parent->Hydrolysis_Product  H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Ring Products / Further N-Oxidation Parent->Oxidation_Product  [O] (e.g., H₂O₂) Photo_Product Radical Species / Photoreduction (Deoxygenation) Parent->Photo_Product  hν (UV/Vis Light) Thermal_Product Decarboxylation / Ring Fragmentation Parent->Thermal_Product  Δ (Heat)

Caption: Potential Degradation Pathways for 4-oxidopyrazin-4-ium-2-carboxylic acid.

Hydrolytic Degradation

The stability of the compound in aqueous media is a critical parameter. Both acidic and basic conditions can promote hydrolysis. Potential outcomes include decarboxylation (loss of the CO₂ group) or, under more forceful conditions, cleavage of the pyrazine ring itself. The rate of hydrolysis will be highly dependent on pH and temperature.

Oxidative Degradation

Pyrazoline derivatives are known to undergo oxidation, often resulting in brownish-colored degradants.[5] The electron-rich nature of the N-oxide oxygen and the aromatic ring makes 4-oxidopyrazin-4-ium-2-carboxylic acid susceptible to attack by oxidizing agents, including atmospheric oxygen and peroxides. This underscores the importance of storing the compound under an inert atmosphere.

Photodegradation

The inherent photochemical reactivity of N-oxides suggests a significant vulnerability to light.[2][3] Exposure to UV or even high-intensity visible light can generate radical species, leading to a cascade of degradation reactions.[7] The most common photoreaction for N-oxides is deoxygenation, yielding the parent pyrazine-2-carboxylic acid, or ring modification. All handling and storage of this compound should be performed under amber or light-blocking conditions.

Thermal Degradation

While many heterocyclic compounds are thermally robust, they can become unstable at elevated temperatures.[8] For 4-oxidopyrazin-4-ium-2-carboxylic acid, the most likely thermal degradation pathway is decarboxylation. Thermal stress studies (e.g., via thermogravimetric analysis) are essential to define a safe temperature range for storage and handling. Studies on related compounds have shown thermal stability up to 250°C.[9]

Recommended Storage and Handling Protocols

Based on the identified degradation pathways, a multi-faceted storage strategy is required to preserve the integrity of 4-oxidopyrazin-4-ium-2-carboxylic acid. The primary goals are to exclude light, oxygen, and moisture, and to maintain an appropriate temperature.

Table 2: Recommended Storage Conditions

FormConditionRationale & Justification
Solid (Bulk Powder) Temperature: 2-8°C Atmosphere: Inert (Argon or Nitrogen) Container: Tightly sealed, amber glass vial or container wrapped in aluminum foil.Refrigeration slows kinetic degradation processes. An inert atmosphere prevents oxidation.[5] Light protection is critical to prevent photodegradation.[5] A tight seal prevents moisture ingress.[8][10]
Solution (e.g., in DMSO) Temperature: -20°C or -80°C (for long-term) Atmosphere: Headspace flushed with Argon/Nitrogen before sealing Container: Tightly sealed vials with PTFE-lined caps. Aliquot to avoid freeze-thaw cycles.Frozen storage minimizes degradation in solution. Repeated freeze-thaw cycles can degrade the compound and introduce moisture. Inerting the headspace is crucial.

Handling Best Practices:

  • Equilibrate containers to room temperature before opening to prevent water condensation on the cold solid.

  • Handle the solid material in a glove box or under a gentle stream of inert gas whenever possible.

  • Minimize the duration of exposure to ambient light and atmosphere during weighing and solution preparation.

Experimental Design for Stability Assessment

A robust stability assessment is built upon a foundation of forced degradation studies and the development of a stability-indicating analytical method.[11] This process not only reveals the degradation products but also validates the analytical method's ability to monitor the compound's purity over time.

Start Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Stress->Thermal Photo Photostability (ICH Q1B Light Conditions) Stress->Photo Analysis Analyze All Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation MassBalance Assess Mass Balance (Parent Peak Loss vs. Degradant Peak Area) Evaluation->MassBalance PeakPurity Confirm Peak Purity of Parent Compound Evaluation->PeakPurity MethodValidation Validate as Stability-Indicating Method MassBalance->MethodValidation PeakPurity->MethodValidation

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products and establish a stability-indicating analytical method.[12]

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Collect time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Collect time points, neutralizing with HCl before analysis. Rationale: Basic conditions may accelerate degradation compared to acidic conditions for this structure.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Collect time points. Rationale: This simulates exposure to oxidative stress.

  • Thermal Degradation:

    • Solution: Heat a sealed vial of the stock solution at 80°C.

    • Solid: Place a few milligrams of the solid compound in a vial and heat at 80°C.

    • Collect time points for both.

  • Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically reverse-phase HPLC with UV and Mass Spectrometric (MS) detection.[13]

Development of a Stability-Indicating Method

The analytical method is considered "stability-indicating" if it can accurately measure the decrease in the active compound's concentration due to degradation.

Key Requirements:

  • Specificity: The method must resolve the parent peak from all degradation products, excipients, and impurities.

  • Peak Purity: Use a photodiode array (PDA) detector or MS to confirm the purity of the parent peak in stressed samples.

  • Mass Balance: The sum of the decrease in the parent compound and the increase in all degradation products should be close to 100%, accounting for response factor differences.[12]

A typical starting point for method development would be a C18 column with a gradient elution from a weakly acidic aqueous mobile phase to an organic solvent like acetonitrile.

Conclusion

4-oxidopyrazin-4-ium-2-carboxylic acid is a molecule of significant scientific interest, but its chemical architecture presents inherent stability challenges. The presence of the N-oxide group, in particular, makes it susceptible to degradation by light, oxidation, and potentially hydrolysis. Successful research and development hinge on a disciplined approach to its handling and storage. By implementing the protocols outlined in this guide—namely, storage at refrigerated temperatures under an inert, light-protected atmosphere, and validating compound integrity through rigorous stability studies—researchers can ensure the reliability of their experimental outcomes and preserve the potential of this promising compound.

References

  • ACS Publications. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ge, L., et al. (2008). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. Shodhganga@INFLIBNET. Retrieved from [Link]

  • Pozdnyakov, I. P., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 150, 433-439. Retrieved from [Link]

  • Ghanbari, F., et al. (2022). Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. Catalysts, 12(2), 169. Retrieved from [Link]

  • ResearchGate. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Request PDF. Retrieved from [Link]

  • Smolen, R., et al. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 60(4). Retrieved from [Link]

  • Asaini, D., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16093. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • Sflomos, G., et al. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 16(1), 40-53. Retrieved from [Link]

  • Beechinor, J. T., et al. (2005). Derivatisation of Carboxylic Acid Groups in Pharmaceuticals for Enhanced Detection Using Liquid Chromatography With Electrospray Ionisation Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1441-1448. Retrieved from [Link]

  • Journal of Chemical Reviews. (2024). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Wnuk, E., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(10), e04595. Retrieved from [Link]

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Exploratory

A Theoretical and Computational Guide to 4-oxidopyrazin-4-ium-2-carboxylic acid: Exploring a Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazine Core and the Influence of N-Oxidation The pyrazine ring is a privileged scaffold in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Core and the Influence of N-Oxidation

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic applications, most notably in the development of antitubercular agents like pyrazinamide.[3][4] Pyrazine-2-carboxylic acid, a key derivative, serves as a versatile starting material for the synthesis of a wide array of compounds with potential antimicrobial and anticancer activities.[5][6][7] The introduction of an N-oxide moiety to the pyrazine ring, as in 4-oxidopyrazin-4-ium-2-carboxylic acid, can dramatically alter the molecule's electronic properties, solubility, and biological activity, opening new avenues for drug design and development.[8][9][10] This guide provides an in-depth theoretical exploration of 4-oxidopyrazin-4-ium-2-carboxylic acid, leveraging computational chemistry to elucidate its structural, electronic, and reactive properties.

Computational Methodologies for the Theoretical Study of Pyrazine Derivatives

The in silico analysis of molecules like 4-oxidopyrazin-4-ium-2-carboxylic acid relies on a variety of computational techniques to predict their behavior and properties. The choice of methodology is crucial for obtaining accurate and meaningful results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[11][12] For pyrazine derivatives, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.[3][13] A common functional and basis set combination for such studies is B3LYP/6-311++G(d,p), which has been shown to provide reliable results for a wide range of organic molecules.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] For pyrazine derivatives, QSAR models can be developed to predict their cytotoxic or antimicrobial activities based on calculated molecular descriptors.[3] These descriptors can include electronic properties derived from DFT calculations, as well as topological and steric parameters.

Molecular Docking

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand (in this case, a pyrazine derivative) to the active site of a target protein.[6] This technique is invaluable for understanding the mechanism of action of a potential drug and for guiding the design of more potent inhibitors. For instance, docking studies have been used to investigate the interaction of pyrazine-2-carboxylic acid derivatives with enzymes like GlcN-6-P synthase, a potential target for antimicrobial agents.[14]

Theoretical Characterization of 4-oxidopyrazin-4-ium-2-carboxylic acid

While specific experimental data for 4-oxidopyrazin-4-ium-2-carboxylic acid is scarce in the literature, its properties can be reliably predicted through computational modeling based on the well-established behavior of related pyrazine N-oxides and carboxylic acids.

Optimized Geometry and Structural Parameters

A DFT optimization of the molecular structure of 4-oxidopyrazin-4-ium-2-carboxylic acid would reveal key bond lengths and angles. The presence of the N-oxide is expected to slightly elongate the adjacent C-N bonds and influence the overall planarity of the pyrazine ring. The carboxylic acid group will likely exhibit intramolecular hydrogen bonding with the neighboring nitrogen atom, which can affect its acidity and reactivity.

Table 1: Predicted Structural Parameters of 4-oxidopyrazin-4-ium-2-carboxylic acid (Illustrative)

ParameterPredicted Value (Å or °)
C2-C3 Bond Length1.39
C5-C6 Bond Length1.38
N1-C2 Bond Length1.34
N4-C5 Bond Length1.35
N4-O Bond Length1.25
C2-C(O)OH Bond Angle120.5
O-C-O Bond Angle123.0

(Note: These are illustrative values and would need to be confirmed by actual DFT calculations.)

Electronic Properties and Reactivity

The introduction of the N-oxide group significantly impacts the electronic landscape of the pyrazine ring. The highly electronegative oxygen atom withdraws electron density, making the ring more electron-deficient. This is expected to be reflected in the molecular electrostatic potential (MEP) map, with a region of high positive potential around the N-oxide and the carboxylic acid proton, indicating sites susceptible to nucleophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For 4-oxidopyrazin-4-ium-2-carboxylic acid, the LUMO is expected to be localized over the pyrazine ring, suggesting its susceptibility to reduction.

Potential Applications in Drug Development

Derivatives of pyrazine-2-carboxylic acid have shown promise as antimicrobial and anticancer agents.[5][6][14] The N-oxide functionality can further enhance these properties. For example, quinoxaline-2-carboxylic acid 1,4-dioxides, which share structural similarities, have been identified as potent DNA-damaging agents with antimycobacterial activity.[9] This suggests that 4-oxidopyrazin-4-ium-2-carboxylic acid could serve as a valuable scaffold for the development of novel therapeutics. Molecular docking studies could be employed to explore its potential interactions with various biological targets, such as bacterial enzymes or DNA.

Experimental Protocols: A Computational Workflow

The following provides a generalized workflow for performing a DFT-based theoretical study of 4-oxidopyrazin-4-ium-2-carboxylic acid.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 4-oxidopyrazin-4-ium-2-carboxylic acid using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Select a suitable functional and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set.

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Calculation of Molecular Properties:

    • From the optimized geometry, calculate various molecular properties, including:

      • Molecular electrostatic potential (MEP)

      • Frontier molecular orbitals (HOMO and LUMO) energies and distributions

      • Mulliken or Natural Bond Orbital (NBO) atomic charges

      • Vibrational frequencies for IR and Raman spectra prediction

  • Analysis and Visualization:

    • Analyze the calculated data to understand the molecule's structural and electronic features.

    • Visualize the optimized geometry, MEP map, and HOMO/LUMO orbitals using appropriate software.

Visualization of Concepts

Computational_Workflow cluster_Input Input Preparation cluster_DFT DFT Calculations cluster_Output Analysis & Visualization Molecule_Building 1. Molecule Building (Avogadro/GaussView) Initial_Optimization 2. Initial Optimization (MMFF94) Molecule_Building->Initial_Optimization Geometry_Optimization 3. Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Optimization->Geometry_Optimization Frequency_Calculation 4. Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation 5. Property Calculation (MEP, HOMO/LUMO) Frequency_Calculation->Property_Calculation Data_Analysis 6. Data Analysis Property_Calculation->Data_Analysis Visualization 7. Visualization (Molecular Orbitals, MEP) Data_Analysis->Visualization

Caption: A typical workflow for the theoretical study of a molecule using DFT.

Sources

Foundational

The Genesis of a Crucial Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazinecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its derivatives, particularly pyrazinecarboxylic acids, are integral to a range of pharmaceuticals, from the frontline anti-tuberculosis agent pyrazinamide to broad-spectrum antivirals. This technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazinecarboxylic acids. We will delve into the seminal synthetic strategies that first brought this scaffold to light, trace the development of more sophisticated methodologies, and examine the discovery of its most influential derivatives. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering not only a historical perspective but also detailed experimental protocols and a critical analysis of the synthetic pathways that have shaped the field.

The Dawn of Pyrazine Chemistry: Early Syntheses of the Pyrazine Core

The story of pyrazinecarboxylic acids begins with the initial efforts to synthesize the parent pyrazine ring. While pyrazines are found in nature, often contributing to the aromas of roasted and fermented foods, their controlled laboratory synthesis was a landmark achievement in heterocyclic chemistry.[1]

One of the earliest successful methods was the Staedel–Rugheimer pyrazine synthesis , first reported in 1876. This reaction involves the treatment of a 2-chloroacetophenone with ammonia, leading to the formation of an amino ketone intermediate, which then undergoes condensation and subsequent oxidation to yield a pyrazine.

A variation of this method, the Gutknecht pyrazine synthesis (1879), also relies on the self-condensation of an α-amino ketone, but differs in the synthetic route to this key intermediate. These early methods, while groundbreaking for their time, were often limited by harsh reaction conditions and low yields.

The Emergence of Pyrazinecarboxylic Acids: From Quinoxaline Oxidation to Decarboxylation

The direct synthesis of pyrazinecarboxylic acids followed a less direct, yet highly effective, route that leveraged the chemistry of a related bicyclic heterocycle: quinoxaline.

The Quinoxaline Gateway

Quinoxaline, or benzopyrazine, can be readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal. This reliable reaction provided chemists with a stable, pyrazine-containing scaffold that could be further functionalized.

Oxidative Cleavage to Pyrazinedicarboxylic Acid

A pivotal breakthrough was the discovery that the benzene ring of quinoxaline could be oxidatively cleaved, leaving the more robust pyrazine ring intact. This process, typically carried out using a strong oxidizing agent like potassium permanganate, yields 2,3-pyrazinedicarboxylic acid.[2] This method provided a reliable and scalable route to a key pyrazinecarboxylic acid intermediate.

From Dicarboxylic to Monocarboxylic Acid: The Crucial Decarboxylation Step

While 2,3-pyrazinedicarboxylic acid was a valuable compound in its own right, the synthesis of the parent 2-pyrazinecarboxylic acid required the selective removal of one of the carboxyl groups. This decarboxylation can be achieved by heating the dicarboxylic acid, a process that requires careful temperature control to avoid complete decarboxylation to pyrazine. This critical step unlocked access to the versatile 2-pyrazinecarboxylic acid scaffold, paving the way for the synthesis of a vast array of derivatives. A common industrial route to pyrazinamide, for instance, involves the decarboxylation of 2,3-pyrazinedicarboxylic acid to pyrazinoic acid, which is then esterified and subsequently amidated.[3]

Pyrazinamide: A Serendipitous Discovery that Revolutionized Tuberculosis Treatment

No discussion of pyrazinecarboxylic acids would be complete without a detailed account of its most famous derivative, pyrazinamide. This humble molecule stands as a testament to the often-unpredictable nature of drug discovery.

The Nicotinamide Connection

The story of pyrazinamide's discovery is intertwined with that of nicotinamide (an amide of nicotinic acid, or vitamin B3). In the 1940s, researchers observed that nicotinamide exhibited weak activity against Mycobacterium tuberculosis. This finding spurred a search for more potent analogs, leading to the synthesis and testing of a variety of heterocyclic amides.

A Remarkable In Vivo Activity

Pyrazinamide, the amide of pyrazine-2-carboxylic acid, was first synthesized in 1936.[4] However, its remarkable anti-tuberculosis properties were not recognized until 1952.[4] Intriguingly, pyrazinamide showed little to no activity against M. tuberculosis in vitro at neutral pH, a characteristic that would have led to its dismissal in modern high-throughput screening campaigns. Its potent bactericidal effect was only revealed in animal models, highlighting the crucial role of the host environment in its mechanism of action.

Unraveling the Mechanism: A Prodrug Activated by Acidic pH

It was later discovered that pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a bacterial enzyme, pyrazinamidase.[5] This conversion is significantly more efficient at the acidic pH found within the phagolysosomes of macrophages where the tubercle bacilli reside. The acidic environment also facilitates the protonation of pyrazinoic acid, allowing it to readily diffuse out of and back into the bacterial cell, leading to its accumulation and disruption of vital cellular functions.[5]

Beyond Tuberculosis: The Expanding Therapeutic Landscape of Pyrazinecarboxylic Acid Derivatives

While pyrazinamide remains the most prominent example, the pyrazinecarboxylic acid scaffold has given rise to a diverse range of therapeutic agents.

Favipiravir: A Broad-Spectrum Antiviral

Favipiravir (T-705) is a pyrazinecarboxamide derivative with potent broad-spectrum antiviral activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses.[6] Its synthesis starts from a substituted pyrazine carboxylic acid, which undergoes a series of transformations including amidation, nitration, reduction, and fluorination to yield the final product.[6] The discovery of favipiravir has underscored the versatility of the pyrazinecarboxylic acid scaffold in targeting a wide range of pathogens.

5-Methylpyrazine-2-carboxylic Acid: A Key Pharmaceutical Intermediate

5-Methylpyrazine-2-carboxylic acid is another important derivative that serves as a key intermediate in the synthesis of various pharmaceuticals. It is used in the production of drugs for treating diabetes and hyperlipidemia.[7][8] Industrial synthesis of this compound often involves the oxidation of 2,5-dimethylpyrazine.[9][10]

Experimental Protocols: A Guide to Key Syntheses

To provide a practical resource for researchers, this section details step-by-step methodologies for the synthesis of key pyrazinecarboxylic acids and their precursors.

Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline

This protocol is adapted from established literature procedures and provides a reliable method for accessing a key intermediate.[2]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve quinoxaline in water in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Slowly add potassium permanganate to the solution while maintaining the temperature below 40°C. The reaction is exothermic and requires careful monitoring.

  • After the addition is complete, continue stirring the mixture for several hours until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 2,3-pyrazinedicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 2-Pyrazinecarboxylic Acid via Decarboxylation

This protocol outlines the selective decarboxylation of 2,3-pyrazinedicarboxylic acid.

Materials:

  • 2,3-Pyrazinedicarboxylic acid

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a flask equipped with a reflux condenser and a thermometer, suspend 2,3-pyrazinedicarboxylic acid in a high-boiling point solvent.

  • Heat the mixture to a temperature of approximately 180-200°C.

  • Monitor the reaction for the evolution of carbon dioxide, which indicates the progress of the decarboxylation.

  • Maintain the temperature until the gas evolution ceases.

  • Cool the reaction mixture and add a suitable solvent (e.g., diethyl ether) to precipitate the 2-pyrazinecarboxylic acid.

  • Collect the product by filtration, wash with the solvent, and dry.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes and compares different synthetic approaches to pyrazinecarboxylic acids, highlighting their advantages and disadvantages.

Method Starting Materials Key Intermediates Typical Yields Advantages Disadvantages
Quinoxaline Oxidation o-Phenylenediamine, GlyoxalQuinoxaline, 2,3-Pyrazinedicarboxylic acid70-80% for oxidation step[2]Reliable, scalable, uses readily available starting materials.Requires strong oxidizing agents and a subsequent decarboxylation step.
2,5-Dimethylpyrazine Oxidation 2,5-Dimethylpyrazine5-Methyl-2-pyrazinecarboxylic acidVariable, can be optimized to >75%[11]Direct route to a key intermediate.Can lead to over-oxidation to the dicarboxylic acid.
Cyanopyrazine Hydrolysis 2-Methylpyrazine2-CyanopyrazineHigh for hydrolysis step (>98%)[12]High-yielding final step.The initial ammoxidation of 2-methylpyrazine can be challenging.

Visualization of Key Pathways

To further elucidate the relationships between the compounds and reactions discussed, the following diagrams are provided.

historical_synthesis cluster_quinoxaline Quinoxaline Route cluster_decarboxylation Decarboxylation cluster_derivatives Key Derivatives o-Phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline o-Phenylenediamine->Quinoxaline Glyoxal Glyoxal Glyoxal->Quinoxaline 2,3-Pyrazinedicarboxylic Acid 2,3-Pyrazinedicarboxylic Acid Quinoxaline->2,3-Pyrazinedicarboxylic Acid Oxidation (KMnO4) 2-Pyrazinecarboxylic Acid 2-Pyrazinecarboxylic Acid 2,3-Pyrazinedicarboxylic Acid->2-Pyrazinecarboxylic Acid Heat Pyrazine Pyrazine 2-Pyrazinecarboxylic Acid->Pyrazine Stronger Heat Pyrazinamide Pyrazinamide 2-Pyrazinecarboxylic Acid->Pyrazinamide Amidation

Caption: Historical synthesis route to 2-pyrazinecarboxylic acid and pyrazinamide.

pyrazinamide_moa Pyrazinamide (Prodrug) Pyrazinamide (Prodrug) M. tuberculosis M. tuberculosis Pyrazinamide (Prodrug)->M. tuberculosis Pyrazinoic Acid (Active Drug) Pyrazinoic Acid (Active Drug) Cellular Disruption Cellular Disruption Pyrazinoic Acid (Active Drug)->Cellular Disruption Inhibits vital functions Pyrazinamidase (Enzyme) Pyrazinamidase (Enzyme) M. tuberculosis->Pyrazinamidase (Enzyme) Acidic pH (Phagolysosome) Acidic pH (Phagolysosome) Acidic pH (Phagolysosome)->Pyrazinoic Acid (Active Drug) Enhances activity Pyrazinamidase (Enzyme)->Pyrazinoic Acid (Active Drug) Activation

Caption: Mechanism of action of pyrazinamide as a prodrug.

Conclusion: A Legacy of Discovery and a Future of Innovation

The history of pyrazinecarboxylic acids is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of therapeutic solutions. From the early days of heterocyclic synthesis to the development of life-saving drugs, this chemical scaffold has proven its immense value. The journey from the oxidative degradation of quinoxaline to the targeted synthesis of complex derivatives like favipiravir showcases the remarkable progress in organic chemistry.

For researchers and drug development professionals, a deep understanding of this history provides not only context but also inspiration. The challenges and breakthroughs of the past inform the strategies of the present and future. The pyrazinecarboxylic acid core, with its unique electronic properties and synthetic accessibility, will undoubtedly continue to be a fertile ground for the discovery of new medicines for generations to come.

References

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure.

  • Favipiravir - Wikipedia.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. 13

  • Pyrazinoic acid - Wikipedia.

  • 2-pyrazinecarboxylic acid - 98-97-5, C5H4N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - NIH.

  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents.

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine.

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

  • CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents.

  • JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents.

  • Synthesis of 2-Cyanopyrimidines - MDPI.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals.

  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing.

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - Semantic Scholar.

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.

  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines - Beilstein Journals.

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central.

  • Process for preparing cyanopyrazine - European Patent Office - EP 0698603 A1.

  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents.

  • Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed.

  • Gabriel synthesis - Wikipedia.

  • Gabriel Amine Synthesis | Chem-Station Int. Ed.

  • Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - NIH.

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing).

  • Chapter IV Section A (General introduction and synthetic background) - NBU-IR.

  • US2705714A - Process of producing pyrazinamide - Google Patents.

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Protocols & Analytical Methods

Method

The Emerging Role of Pyrazine N-Oxides in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of Pyrazine N-Oxides in Catalysis Pyrazine N-oxides are a class of heterocyclic compounds characterized by a pyrazine r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Pyrazine N-Oxides in Catalysis

Pyrazine N-oxides are a class of heterocyclic compounds characterized by a pyrazine ring with one or two nitrogen atoms oxidized to an N-oxide. This structural modification significantly alters the electronic properties of the pyrazine ring, transforming it from a relatively electron-poor system to one with a highly polarized and reactive N-O bond. This unique feature has led to their growing exploration in various fields, including medicinal chemistry and materials science. In the realm of catalysis, pyrazine N-oxides are emerging as versatile molecules capable of mediating a range of chemical transformations, including challenging C-H functionalization and oxidation reactions. Their ability to act as both nucleophiles and oxidants, as well as their potential to coordinate with metal centers, opens up new avenues for catalyst design and reaction development.

This guide provides an in-depth exploration of the experimental use of pyrazine N-oxides in catalysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the catalytic potential of these fascinating molecules. We will delve into their synthesis and characterization, followed by detailed application notes and step-by-step protocols for key catalytic reactions.

I. Synthesis and Characterization of Pyrazine N-Oxide Catalysts

The accessibility of pyrazine N-oxides is a crucial factor for their widespread adoption in catalysis. Fortunately, a variety of synthetic methods are available for their preparation, with the direct oxidation of the parent pyrazine being the most common approach.

A. Synthesis of Pyrazine N-Oxides

A robust and environmentally friendly method for the synthesis of pyrazine N-oxides involves the use of Oxone® (potassium peroxymonosulfate) as the oxidizing agent. This method is often preferred due to its operational simplicity and high yields.

Protocol 1: General Procedure for the N-Oxidation of Pyrazines using Oxone® [1]

Materials:

  • Substituted or unsubstituted pyrazine

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the starting pyrazine (1.0 equivalent) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.0-3.0 equivalents) to the solution to maintain a basic pH.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add Oxone® (2.0-3.0 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude pyrazine N-oxide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

B. Characterization of Pyrazine N-Oxides

The successful synthesis of pyrazine N-oxides can be confirmed using a combination of standard spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-oxide. The formation of the N-O bond leads to characteristic downfield shifts of the protons and carbons on the pyrazine ring compared to the parent pyrazine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized pyrazine N-oxide.

  • Infrared (IR) Spectroscopy: The presence of the N-O bond can be identified by a characteristic stretching vibration in the IR spectrum, typically in the range of 1200-1350 cm⁻¹.

  • Melting Point: The melting point of the purified pyrazine N-oxide can be compared to literature values for identification and purity assessment.

II. Application Notes: Pyrazine N-Oxides in Catalytic Transformations

Pyrazine N-oxides have demonstrated their utility in a variety of catalytic reactions, most notably in palladium-catalyzed C-H functionalization. The N-oxide moiety can act as a directing group, facilitating the activation of otherwise inert C-H bonds.

Application Note 1: Palladium-Catalyzed C-H/C-H Cross-Coupling of Pyrazine N-Oxides with Heterocycles

A significant application of pyrazine N-oxides is their use as substrates in palladium-catalyzed C-H/C-H cross-coupling reactions. This methodology allows for the direct formation of C-C bonds between two different C-H bonds, offering a highly atom-economical and efficient route to complex biheteroaryl structures. The N-oxide group in pyrazine N-oxide plays a crucial role in directing the regioselective C-H activation at the C2-position of the pyrazine ring.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium precursor due to its stability and reactivity in C-H activation catalysis.

  • Oxidant/Additive: Silver carbonate (Ag₂CO₃) or silver(I) acetate is often employed as a crucial additive. It can act as an oxidant to regenerate the active Pd(II) catalyst and may also facilitate the C-H activation step.

  • Solvent: A high-boiling point solvent such as 1,4-dioxane or toluene is typically used to achieve the required reaction temperatures for C-H activation.

  • Ligand (optional): In some cases, the addition of a ligand, such as a phosphine or a carbene ligand, can improve the efficiency and selectivity of the reaction, although many of these reactions proceed efficiently without an external ligand.

Self-Validating System:

The protocol's trustworthiness is enhanced by including control experiments. For instance, running the reaction in the absence of the palladium catalyst or the silver additive should result in no product formation, confirming their essential roles in the catalytic cycle. Additionally, the regioselectivity of the C-H functionalization can be confirmed by detailed NMR analysis of the product.

Protocol 2: Palladium-Catalyzed C-H/C-H Cross-Coupling of Pyrazine N-Oxide with Indoles [2]

This protocol is adapted from the work of Itami, Yamaguchi, and coworkers, who demonstrated the utility of this reaction in the synthesis of complex natural products.

Materials:

  • Pyrazine N-oxide

  • Substituted or unsubstituted indole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add pyrazine N-oxide (1.0 equivalent), the indole (1.2 equivalents), palladium(II) acetate (5-10 mol%), and silver(I) acetate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(indolyl)pyrazine N-oxide.

Data Presentation:

EntryIndole SubstrateProductYield (%)
1Indole2-(1H-Indol-3-yl)pyrazine 1-oxide45[2]
21-Methylindole2-(1-Methyl-1H-indol-3-yl)pyrazine 1-oxide(Not specified)
35-Bromoindole2-(5-Bromo-1H-indol-3-yl)pyrazine 1-oxide(Not specified)

Mandatory Visualization:

G cluster_0 Catalytic Cycle PNO Pyrazine N-Oxide Intermediate_A Cyclometalated Pd(II) Intermediate PNO->Intermediate_A C-H Activation Pd_II Pd(II) Catalyst Pd_II->Intermediate_A Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B + Indole Indole Indole Indole->Intermediate_B Product 2-(Indolyl)pyrazine N-Oxide Intermediate_B->Product Reductive Elimination Pd_0 Pd(0) Product->Pd_0 Pd_0->Pd_II Reoxidation Pd_0->Pd_II Ag(I) Ag_I Ag(I) Ag_0 Ag(0) Ag_I->Ag_0 2e⁻

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H/C-H cross-coupling of pyrazine N-oxide with indole.

III. Future Directions and Emerging Applications

The exploration of pyrazine N-oxides in catalysis is still in its early stages, with significant potential for further development. Future research directions may include:

  • Asymmetric Catalysis: The development of chiral pyrazine N-oxide ligands for asymmetric transformations is a promising area. The proximity of the N-oxide to the chiral environment could lead to high levels of stereocontrol.

  • Oxidation Catalysis: While the N-oxide moiety can act as an internal oxidant, the development of catalytic systems where pyrazine N-oxides act as catalysts for external oxidation reactions (e.g., epoxidations, sulfoxidations) is an area ripe for investigation.

  • Photoredox Catalysis: Pyridine N-oxides have been shown to act as hydrogen atom transfer (HAT) agents in photoredox catalysis. Exploring the potential of pyrazine N-oxides in similar roles could lead to new and efficient methods for C-H functionalization.

IV. Conclusion

Pyrazine N-oxides represent a promising and underexplored class of molecules for catalytic applications. Their unique electronic properties, coupled with their accessibility, make them attractive targets for the development of novel catalytic systems. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the exciting chemistry of these compounds. As our understanding of their reactivity and catalytic potential grows, pyrazine N-oxides are poised to become valuable tools in the arsenal of the synthetic chemist, with potential impacts in drug discovery, materials science, and beyond.

References

  • McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (2001). OXIDATION METHODS FOR AROMATIC DIAZINES: SUBSTITUTED PYRAZINE-N-OXIDES, PYRAZINE-N,N′-DIOXIDES, AND 2,2′:6′,2″-TERPYRIDINE-1,1″-DIOXIDE. Heterocyclic Communications, 7(4), 307-312. [Link]

  • Itami, K., & Yamaguchi, J. (2012). C–H Bond Functionalization: Efficient Synthesis of Heterobiaryls. Topics in Current Chemistry, 319, 131-165.
  • Feng, C., & Daugulis, O. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 131(43), 15612–15613. [Link]

  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10346–10353. [Link]

  • Sessler, J. L., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calix[3]pyrroles. Chemical Science, 11(21), 5650-5657. [Link]

  • Baran, P. S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Medicinal Chemistry, 65(5), 3685-3723. [Link]

Sources

Application

Application Note: A Validated HILIC Method for the Quantitative Analysis of 4-oxidopyrazin-4-ium-2-carboxylic acid

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-oxidopyrazin-4-ium-2-carboxylic acid. Due to the analyte's highl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-oxidopyrazin-4-ium-2-carboxylic acid. Due to the analyte's highly polar and zwitterionic nature, conventional reversed-phase chromatography yields poor retention and peak shape. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a detailed protocol, the scientific rationale behind the method design, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Scientific Rationale & Method Development Strategy

The primary analytical challenge presented by 4-oxidopyrazin-4-ium-2-carboxylic acid is its high polarity. The structure contains a carboxylic acid group, a pyrazinium cation, and an N-oxide moiety, resulting in a molecule with a predicted low octanol-water partition coefficient (logP) and high water solubility.

1.1. The Challenge with Reversed-Phase Chromatography

Standard reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, is ill-suited for such polar analytes[1]. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Highly polar compounds have a strong affinity for the mobile phase and minimal interaction with the stationary phase, leading to their elution at or near the void volume (t₀). This results in:

  • Poor retention and resolution from other polar components.

  • Increased susceptibility to matrix effects.

  • Inaccurate quantification.

While techniques like using polar-endcapped columns or acidic mobile phases to suppress ionization can sometimes improve retention for polar acidic compounds, they are often insufficient for zwitterionic molecules with permanent charges[2].

1.2. The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for retaining and separating very polar compounds[3][4]. HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer[5][6][7].

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase[7]. Polar analytes, like 4-oxidopyrazin-4-ium-2-carboxylic acid, preferentially partition into this aqueous layer, leading to strong retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase (High Organic) StationaryPhase Silica Particle Water-Enriched Layer (Immobilized) MobilePhase Acetonitrile / Aqueous Buffer Analyte Polar Analyte (4-oxidopyrazin-4-ium-2-carboxylic acid) MobilePhase->Analyte Elution by Increasing Aqueous % Analyte->StationaryPhase:f1 Partitions into Aqueous Layer (Retention)

Caption: HILIC retention mechanism for polar analytes.

Materials and Methods

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide Column (130Å, 1.7 µm, 2.1 mm X 100 mm) or equivalent HILIC phase.

  • Reference Standard: 4-oxidopyrazin-4-ium-2-carboxylic acid (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium acetate (LC-MS grade), Acetic acid (glacial, analytical grade).

Detailed Experimental Protocol

3.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water.

    • Weigh 0.7708 g of ammonium acetate and dissolve in 1 L of Type I water.

    • Adjust pH to 5.0 with glacial acetic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

3.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water in a volumetric flask. This mixture acts as a strong solvent to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Acetonitrile:Mobile Phase A).

3.3. Sample Preparation

  • Dissolve the sample containing 4-oxidopyrazin-4-ium-2-carboxylic acid in a 50:50 (v/v) mixture of Acetonitrile and Water to achieve a concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) into an HPLC vial.

3.4. Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection DAD, 275 nm
Run Time 7 minutes

HPLC Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[8].

Caption: Workflow for HPLC method validation.

4.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Procedure:

    • Inject a blank solvent (diluent) to check for interfering peaks.

    • Inject a placebo sample (if applicable).

    • Inject the reference standard of 4-oxidopyrazin-4-ium-2-carboxylic acid.

    • If available, inject samples of known impurities or stressed (degraded) samples.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Peak purity analysis using the DAD should confirm spectral homogeneity across the peak.

4.2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between concentration and the analytical response over a specified range.

  • Procedure:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

4.3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform spike recovery analysis. Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[10]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

4.6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters one at a time and assess the effect on the results.

    • Flow Rate: ± 0.02 mL/min (e.g., 0.28 and 0.32 mL/min).

    • Column Temperature: ± 2 °C (e.g., 33 °C and 37 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 4.8 and 5.2).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Conclusion

The developed Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a reliable and robust solution for the quantitative analysis of the highly polar compound 4-oxidopyrazin-4-ium-2-carboxylic acid. The method demonstrates excellent retention, peak shape, and separation from potential interferences. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and fit for its intended purpose in research and pharmaceutical development environments.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Conference on Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 5-Methyl-4-oxidanyl-pyrazin-4-ium-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. U.S. National Library of Medicine. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[11].pdf]([Link]11].pdf)

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]

  • Taylor & Francis Online. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • PubChem. 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • IOP Publishing. Chemical Transformation of Pyrazine Derivatives. [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • PubChem. 2-Aminopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Oxidopyrazin-4-ium-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.

Optimized Synthesis Protocol: N-Oxidation of Pyrazine-2-carboxylic Acid

This protocol provides a robust baseline for the synthesis, emphasizing control over key parameters to ensure reproducibility. The method involves the direct N-oxidation of commercially available pyrazine-2-carboxylic acid.

Experimental Protocol: Peracetic Acid Method

Materials:

  • Pyrazine-2-carboxylic acid

  • Peracetic acid (32-40% in acetic acid)

  • Glacial acetic acid (solvent)

  • Sodium bisulfite (for quenching)

  • Deionized water

  • Isopropyl alcohol (for recrystallization)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve pyrazine-2-carboxylic acid (1.0 eq) in glacial acetic acid. Ensure the flask is clean and dry.[1]

  • Reagent Addition: While stirring the solution, slowly add peracetic acid (1.1-1.2 eq) dropwise via the dropping funnel. This reaction is exothermic; maintain the internal temperature between 70-80°C. Cooling with a water bath may be necessary to control the temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being an N-oxide, will be significantly more polar than the starting material. A typical TLC system would be Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). The reaction is generally complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any unreacted peracetic acid. An iodine-starch test can confirm the absence of peroxides. Caution: Quenching is exothermic.

  • Isolation: Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting residue will contain the product and salts.

  • Purification (Recrystallization): To the crude residue, add a minimal amount of hot isopropyl alcohol to dissolve the product. If impurities remain undissolved, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Steps: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropyl alcohol, followed by diethyl ether to aid in drying. Dry the final product under vacuum.

ParameterRecommended ValueRationale
Starting Material Pyrazine-2-carboxylic acidCommercially available precursor.
Oxidizing Agent Peracetic Acid (32-40%)Effective and relatively inexpensive. Other peracids like m-CPBA can also be used.[3]
Equivalents of Oxidant 1.1 - 1.2 eqUsing a slight excess ensures complete conversion but minimizes over-oxidation to the di-N-oxide.
Solvent Glacial Acetic AcidGood solvent for both reactant and product; also acts as a catalyst.[3]
Temperature 70-80°CBalances reaction rate with potential for decomposition. Lower temperatures may be used with more reactive oxidants.
Reaction Time 2-4 hoursTypical duration; must be confirmed by reaction monitoring.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low yield is a frequent issue in heterocyclic synthesis and can be traced back to several root causes.[4] A systematic approach is the best way to diagnose the problem.[4]

  • Cause A: Inactive Oxidizing Agent

    • Explanation: Peracids, especially dilute solutions of peracetic acid, can degrade over time, losing their oxidizing power.

    • Solution: Use a fresh bottle of the oxidizing agent or titrate an older bottle to determine its active oxygen content before use. Store peracids in a refrigerator and away from light.

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: The N-oxidation of a pyrazine ring, which is electron-deficient, requires sufficient thermal energy to proceed at a reasonable rate.[5] If the temperature is too low or the reaction time too short, conversion will be minimal.

    • Solution: Ensure your reaction reaches and maintains the target temperature of 70-80°C. Monitor the reaction via TLC/LC-MS and do not quench it until the starting material has been fully consumed.[1]

  • Cause C: Product Loss During Workup

    • Explanation: The product, 4-oxidopyrazin-4-ium-2-carboxylic acid, is a zwitterionic and highly polar molecule. It may have significant solubility in water, leading to losses during aqueous workup or extraction.

    • Solution: Avoid extensive washing with water. After quenching, concentrate the reaction mixture directly. For purification, prioritize recrystallization over column chromatography if possible. If the product remains in the aqueous filtrate after recrystallization, consider concentrating the filtrate and attempting a second crop of crystals.

  • Cause D: Product Decomposition

    • Explanation: Although relatively stable, heterocyclic N-oxides can be susceptible to decomposition under excessively harsh conditions (e.g., temperatures well above 100°C or in the presence of certain metals).[4]

    • Solution: Strictly control the reaction temperature. If decomposition is suspected (e.g., formation of dark, insoluble tars), consider using a milder oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) at a lower temperature (e.g., room temperature to 40°C).

Troubleshooting_Yield Start Low or No Yield CheckOxidant Is the Oxidizing Agent Active? Start->CheckOxidant CheckConditions Were Reaction Conditions Met? CheckOxidant->CheckConditions Yes Sol_Oxidant Solution: Use fresh or titrated peracid. CheckOxidant->Sol_Oxidant No CheckWorkup Was the Workup Procedure Appropriate? CheckConditions->CheckWorkup Yes Sol_Conditions Solution: Ensure T=70-80°C. Monitor until completion. CheckConditions->Sol_Conditions No Sol_Decomp Consider Product Decomposition: Use milder conditions/oxidant. CheckWorkup->Sol_Decomp Yes, still low yield Sol_Workup Solution: Minimize aqueous contact. Prioritize recrystallization. CheckWorkup->Sol_Workup No

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is contaminated with impurities. How do I identify and prevent them?

The primary impurities are typically unreacted starting material or a di-N-oxide byproduct.

  • Impurity A: Unreacted Pyrazine-2-carboxylic acid

    • Identification: Appears as a less polar spot on TLC compared to the product. Can be confirmed by LC-MS or ¹H NMR.

    • Prevention: This indicates an incomplete reaction. Ensure you are using a slight excess (1.1-1.2 eq) of an active oxidizing agent and allow the reaction to run to completion as determined by monitoring.

  • Impurity B: Pyrazine-1,4-dioxide-2-carboxylic acid

    • Identification: This di-N-oxide product is even more polar than the desired mono-N-oxide.

    • Prevention: This results from over-oxidation. Avoid using a large excess of the peracid. Add the oxidant slowly and maintain good temperature control, as higher temperatures can favor the second oxidation. If it consistently forms, reduce the oxidant equivalents to 1.05.

Q3: I'm having trouble purifying the product. Column chromatography gives poor recovery.
  • Explanation: The high polarity and potentially zwitterionic nature of the target molecule make it challenging to purify using standard silica gel chromatography. The compound can streak or bind irreversibly to the silica.

  • Solution 1: Recrystallization (Preferred): This is the most effective method. Experiment with different solvent systems. Isopropyl alcohol is a good starting point. Other options include ethanol, methanol/water mixtures, or acetic acid/water.

  • Solution 2: Reverse-Phase Chromatography: If recrystallization fails, reverse-phase (C18) chromatography is a suitable alternative for highly polar compounds. Use a mobile phase of water and methanol or acetonitrile with a small amount of formic acid or TFA to improve peak shape.

  • Solution 3: Ion-Exchange Chromatography: As the molecule has both acidic (carboxylic acid) and basic (N-oxide) character, ion-exchange chromatography can be an effective, though more complex, purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-oxidation of pyrazine?

The reaction is a nucleophilic attack by the nitrogen atom of the pyrazine ring on the electrophilic outer oxygen atom of the peracid. The electron-withdrawing carboxylic acid group deactivates the pyrazine ring, making the N-4 position (para to the carboxyl group) slightly more electron-rich and sterically accessible than the N-1 position, favoring its oxidation.[6]

Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Pyrazine Pyrazine-2-carboxylic acid TS [Transition State] Pyrazine->TS Nucleophilic Attack (N lone pair on O) Peracid R-C(=O)O-OH Peracid->TS N_Oxide Product (N-Oxide) TS->N_Oxide Acid R-C(=O)OH TS->Acid Proton Transfer

Caption: Simplified mechanism of pyrazine N-oxidation.

Q2: Can I use other oxidizing agents besides peracetic acid?

Yes, several other reagents can be used, each with its own advantages and disadvantages. The choice depends on substrate sensitivity, desired reaction rate, and safety considerations.

Oxidizing AgentTypical ConditionsProsCons
H₂O₂ / Acetic Acid 70-90°C, long reaction timeInexpensive, readily available.[3]Can be slow; requires higher temperatures.
m-CPBA CHCl₃ or CH₂Cl₂, RT to 40°CMilder conditions, often higher yielding, easier to handle.[7]More expensive, byproduct (m-CBA) must be removed.
Caro's Acid (H₂SO₅) Prepared in situ from H₂O₂ and H₂SO₄Very powerful oxidant.[3]Highly corrosive, can lead to side reactions if not controlled.
Methyltrioxorhenium (MTO) Catalytic MTO with H₂O₂High efficiency, catalytic.[3][7]Rhenium catalyst is expensive.
Q3: How critical is the purity of the starting pyrazine-2-carboxylic acid?

It is highly critical. Impurities in the starting material can inhibit the reaction or lead to the formation of difficult-to-remove side products.[4] It is recommended to use starting material with >98% purity. If the purity is questionable, recrystallizing the pyrazine-2-carboxylic acid from water or ethanol before use is a prudent step.

References

  • IOP Publishing. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

  • MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(9), 2885. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16079. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

  • ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Organic Syntheses. Pyridine-N-oxide. Org. Synth. 1962, 42, 50. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Oxidopyrazin-4-ium-2-carboxylic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid. The N-oxidation of pyrazine-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxidopyrazin-4-ium-2-carboxylic acid. The N-oxidation of pyrazine-2-carboxylic acid is a crucial transformation, yet it can be accompanied by the formation of specific byproducts that complicate purification and reduce yields. This document provides a structured, experience-driven approach to identifying, troubleshooting, and mitigating these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations encountered during the synthesis.

Q1: My reaction seems to be clean by TLC, but my final yield after workup is low. What is the most common impurity I should look for?

A: The most prevalent impurity is typically unreacted starting material, pyrazine-2-carboxylic acid. While the product, 4-oxidopyrazin-4-ium-2-carboxylic acid, is significantly more polar due to the N-oxide group, their acidic nature can sometimes cause co-precipitation or streaking on silica gel, masking incomplete conversion. The use of a suitable excess of the oxidizing agent and careful monitoring of reaction completion are critical. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[1][2]

Q2: I'm seeing a new, less polar spot on my TLC plate compared to my product. What could this be?

A: A less polar byproduct often points to the loss of the highly polar carboxylic acid group. The most likely candidate is pyrazine-1-oxide, formed via an oxidative decarboxylation reaction. This side reaction is particularly favored under conditions of prolonged heating or when using an excessive amount of a strong oxidizing agent.[3][4] The loss of the carboxylate moiety drastically reduces the compound's polarity.

Q3: Can the N-oxidation occur at the nitrogen atom at position 1 (N1) instead of N4?

A: N-oxidation at the N4 position is strongly favored both electronically and sterically. The carboxylic acid at the C2 position is an electron-withdrawing group, which deactivates the adjacent N1 atom towards electrophilic attack by the oxidizing agent. The N4 position, being further away, is more electron-rich and thus more susceptible to oxidation. While trace amounts of the N1-oxide isomer are theoretically possible, the N4-oxide is the expected major product.

Q4: My NMR spectrum looks messy, with broad peaks, especially after purification. What could be the cause?

A: This can stem from several issues. Firstly, residual paramagnetic impurities, such as trace metals from reagents, can cause significant peak broadening. Secondly, N-oxide compounds can be hygroscopic, and water presence can broaden exchangeable protons (like the carboxylic acid -OH). Lastly, if strong heating was used during purification, thermal degradation of the N-oxide ring structure can lead to a complex mixture of oligomeric or fragmented byproducts.

Section 2: Troubleshooting Guide & Byproduct Identification

This guide provides a systematic approach to identifying specific byproducts based on common experimental observations.

Scenario 1: Incomplete Reaction
  • Symptom: The isolated product contains a significant fraction of a compound with analytical data matching the starting material, pyrazine-2-carboxylic acid. On a TLC plate (e.g., 10% Methanol in Dichloromethane), a spot is observed that corresponds to an authentic standard of the starting material.

  • Causality: This is typically due to insufficient stoichiometry of the oxidizing agent, a reaction temperature that is too low to achieve a reasonable rate, or an insufficient reaction time. The N-oxidation of heteroaromatics can be slow, especially with less reactive oxidants like aqueous hydrogen peroxide without a catalyst.[2]

  • Identification Protocol:

    • TLC Analysis: Co-spot the reaction mixture with the pyrazine-2-carboxylic acid starting material.

    • ¹H NMR Spectroscopy: Look for a set of signals corresponding to the starting material. The aromatic protons of the starting material will be slightly upfield compared to the product's protons, which are deshielded by the adjacent N-oxide.

    • LC-MS Analysis: The starting material will have a distinct retention time and a mass corresponding to [M+H]⁺ ≈ 125.04.

Scenario 2: Suspected Oxidative Decarboxylation
  • Symptom: A significant byproduct is isolated that is more soluble in organic solvents (e.g., ethyl acetate, dichloromethane) than the desired product. This byproduct appears as a less polar spot on TLC.

  • Causality: The pyrazine ring, when activated by the N-oxide, can be susceptible to decarboxylation under harsh oxidative conditions (high temperature, high oxidant concentration).[4] This side reaction results in the formation of pyrazine-1-oxide.

  • Identification Protocol:

    • ¹H NMR Spectroscopy: The most telling sign is the complete absence of the carboxylic acid proton signal (which is typically a broad singlet far downfield, >10 ppm, or not observed if exchanged with D₂O). The remaining aromatic protons will show a pattern consistent with a monosubstituted pyrazine N-oxide.

    • ¹³C NMR Spectroscopy: The signal for the carboxyl carbon (typically ~165-170 ppm) will be absent.

    • Mass Spectrometry: The byproduct will show a molecular ion corresponding to pyrazine-1-oxide. For ESI-MS, look for [M+H]⁺ ≈ 97.04.

    • FT-IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (~1700-1730 cm⁻¹) will be absent.

Comparative Analytical Data
CompoundStructureExpected ¹H NMR Signals (DMSO-d₆, δ ppm)Expected ¹³C NMR Signals (δ ppm)Expected [M+H]⁺ (m/z)
Pyrazine-2-carboxylic acid (Starting Material)

~9.1 (s, 1H), ~8.8 (d, 1H), ~8.7 (d, 1H), ~13.5 (br s, 1H)~165 (C=O), ~147, ~146, ~145, ~144125.04
4-Oxidopyrazin-4-ium-2-carboxylic acid (Product)

~8.9 (s, 1H), ~8.5 (d, 1H), ~8.4 (d, 1H), ~14.0 (br s, 1H)~164 (C=O), ~150, ~140, ~138, ~135141.03
Pyrazine-1-oxide (Decarboxylation Byproduct)

~8.6 (d, 1H), ~8.4 (m, 2H), ~8.3 (d, 1H)~148, ~138, ~135, ~13297.04

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Section 3: Visual Workflow and Mechanistic Diagrams

The following diagrams illustrate the primary reaction and a key side reaction pathway.

Synthesis_Pathway SM Pyrazine-2-carboxylic acid Product 4-Oxidopyrazin-4-ium-2-carboxylic acid SM->Product H₂O₂ / CH₃COOH (Oxidation)

Caption: Main synthetic route to the target compound.

Byproduct_Formation Product 4-Oxidopyrazin-4-ium-2-carboxylic acid Byproduct Pyrazine-1-oxide Product->Byproduct Excess Oxidant / Heat (Decarboxylation) CO2 + CO₂

Caption: Formation of the decarboxylation byproduct.

Section 4: Mitigation and Purification Protocols

Protocol 1: Minimizing Byproduct Formation
  • Temperature Control: Maintain the reaction temperature strictly as per the literature protocol, typically between 60-80 °C when using H₂O₂/AcOH. Avoid excessive heating.

  • Stoichiometry: Use a moderate excess of the oxidizing agent (e.g., 1.5-2.5 equivalents). A large excess increases the risk of decarboxylation and complicates the removal of the oxidant during workup.[2]

  • Reaction Monitoring: Monitor the reaction progress diligently using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

  • Choice of Oxidant: For sensitive substrates, a milder oxidant like sodium perborate or a buffered m-CPBA system might offer better control, though reaction times may be longer.

Protocol 2: Purification of the Final Product
  • Recrystallization: This is the most effective method for removing both unreacted starting material and the less polar decarboxylation byproduct.

    • Solvent System: A mixed solvent system is often effective. Good candidates include Ethanol/Water, Methanol/Ethyl Acetate, or Acetic Acid/Water.

    • Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., water or ethanol). If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold secondary solvent (e.g., ethyl acetate or ether) to remove soluble impurities.

  • Column Chromatography: This method is less ideal due to the high polarity and acidic nature of the compounds, which can lead to tailing on silica gel.

    • Eluent Modification: If chromatography is necessary, modify the eluent system. A typical mobile phase would be a gradient of 0-15% Methanol in Dichloromethane. Adding 0.5-1% acetic acid to the mobile phase can significantly improve peak shape by suppressing the deprotonation of the carboxylic acid on the silica surface.[1]

By implementing these troubleshooting and mitigation strategies, researchers can improve the yield, purity, and reproducibility of the 4-oxidopyrazin-4-ium-2-carboxylic acid synthesis.

References

  • Organic Syntheses Procedure, Pyridine-N-oxide. Available from: [Link]

  • Google Patents, CN115160220A - Synthesis process of pyridine-N-oxide.
  • Huisgen, R., et al. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Dissertation, University of California, Irvine. Available from: [Link]

  • Shul'pin, G. B., et al. Oxidations by a H₂O₂-VO₃⁻-pyrazine-2-carboxylic acid reagent. ResearchGate. Available from: [Link]

  • Shul'pin, G. B. Oxidation with the “O₂−H₂O₂−VO₃⁻−pyrazine-2-carboxylic acid” reagent. ResearchGate. Available from: [Link]

  • Shul'pin, G. B., et al. Oxidations by the reagent “O₂–H₂O₂–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. New Journal of Chemistry. Available from: [Link]

  • IOP Conference Series: Materials Science and Engineering, Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available from: [Link]

  • Blake, K. W., & Sammes, P. G. Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic. Available from: [Link]

  • PubChem, Pyrazine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Lönnberg, H. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Masoudi, N. A., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available from: [Link]

  • Wang, D., et al. Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides. Molecules. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazine N-Oxidation

Welcome to the technical support center for pyrazine N-oxidation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine N-oxidation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. Pyrazine N-oxides are not only valuable intermediates in organic synthesis but also feature in a range of biologically active compounds.[1] Achieving efficient and selective N-oxidation can be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-oxidation of pyrazines, providing a foundational understanding for designing your experiments.

Q1: What are the most common oxidizing agents for pyrazine N-oxidation, and how do I choose the right one?

The choice of oxidant is critical and depends on the substrate's electronic properties and the desired outcome (mono- vs. di-N-oxide).

  • Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are classic choices. They are effective but can lead to over-oxidation or side reactions with sensitive functional groups. Trifluoroperacetic acid is a more powerful oxidant, capable of oxidizing even deactivated pyrazines.[2]

  • Hydrogen Peroxide: Often used in conjunction with a carboxylic acid (e.g., acetic acid) or a metal catalyst. This system is cost-effective but can require elevated temperatures and careful control of concentration to avoid safety hazards.

  • Potassium Peroxymonosulfate (Oxone®): This is a versatile and often milder alternative. It can be used in aqueous or biphasic systems and is particularly effective for the preparation of pyrazine dioxides.[3]

  • Dimethyldioxirane (DMDO): Generated in situ from Oxone® and acetone, DMDO is a powerful yet selective oxidant that works under mild conditions. It is especially useful for water-soluble pyrazines where product isolation from aqueous media is problematic.[3]

Q2: How does the substitution pattern on the pyrazine ring affect the N-oxidation reaction?

Electron-donating groups (EDGs) such as alkyl groups increase the nucleophilicity of the nitrogen atoms, making oxidation easier. Conversely, electron-withdrawing groups (EWGs) like halogens or nitro groups deactivate the ring, making the nitrogens less nucleophilic and thus harder to oxidize. For pyrazines with both EDGs and EWGs, the position of the substituents will direct the oxidation.

Q3: Can I selectively form a mono-N-oxide of a symmetrically substituted pyrazine?

Achieving mono-N-oxidation can be challenging due to the similar reactivity of the two nitrogen atoms. However, it is possible by carefully controlling the stoichiometry of the oxidizing agent (using 1 equivalent or slightly less). Lowering the reaction temperature can also enhance selectivity. Once the first nitrogen is oxidized, the resulting N-oxide is less nucleophilic, which can help to prevent the second oxidation.

Q4: What are typical reaction solvents and temperatures?

  • Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform are common for reactions with peroxy acids. Acetic acid is often used with hydrogen peroxide. For Oxone®, water or biphasic systems with an organic solvent are typical.[3] Acetone is the solvent of choice for generating DMDO.

  • Temperatures: Reactions can range from 0°C to elevated temperatures (e.g., 80°C), depending on the reactivity of the substrate and the oxidant.[3] Starting at a lower temperature and gradually warming the reaction mixture is a good general practice to control the reaction rate and minimize side reactions.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrazine N-oxidation experiments.

Problem 1: Low to No Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficiently Powerful Oxidant: If your pyrazine is deactivated with EWGs, a mild oxidant may not be effective.

    • Actionable Advice: Switch to a stronger oxidizing agent. If you are using hydrogen peroxide/acetic acid, consider trying m-CPBA or trifluoroperacetic acid.[2] For particularly stubborn substrates, in situ generated DMDO can be highly effective.[3]

  • Low Reaction Temperature: The activation energy for the N-oxidation may not be reached at the current temperature.

    • Actionable Advice: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS.

  • Inadequate Reaction Time: The reaction may be slow and require more time to reach completion.

    • Actionable Advice: Extend the reaction time, taking aliquots periodically to monitor the consumption of the starting material.

  • Poor Solubility: The pyrazine starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

    • Actionable Advice: Choose a solvent in which your substrate has better solubility. If using a biphasic system with Oxone®, ensure vigorous stirring to maximize the interfacial area.[3]

Problem 2: Formation of Byproducts and Over-oxidation

Possible Causes & Solutions:

  • Over-oxidation to the Di-N-oxide: This is common when trying to synthesize the mono-N-oxide.

    • Actionable Advice:

      • Carefully control the stoichiometry of the oxidant, using 1.0 equivalent or slightly less.

      • Add the oxidant slowly and in portions to maintain a low concentration.

      • Lower the reaction temperature to increase selectivity.

  • Ring-opening or Degradation: Harsh reaction conditions or highly reactive oxidants can lead to decomposition of the pyrazine ring.

    • Actionable Advice:

      • Switch to a milder oxidant. For example, if m-CPBA is causing degradation, consider using Oxone®.

      • Lower the reaction temperature.

      • Buffer the reaction mixture if acidic byproducts are formed (e.g., with sodium bicarbonate when using m-CPBA).

  • Oxidation of other functional groups: If your substrate contains other oxidizable moieties (e.g., sulfides, amines), they may react with the oxidant.

    • Actionable Advice:

      • Choose a more selective oxidant. For instance, DMDO can sometimes offer better chemoselectivity.

      • Protect sensitive functional groups before the N-oxidation step.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions:

  • High Polarity/Water Solubility of the N-oxide: Pyrazine N-oxides are significantly more polar than their parent pyrazines, which can make extraction from aqueous media challenging.

    • Actionable Advice:

      • For highly hydrophilic N-oxides, continuous extraction with a suitable organic solvent (e.g., dichloromethane) can be very effective.[3]

      • If the product is in an aqueous layer, consider salting out by saturating the aqueous phase with NaCl or another salt to decrease the product's solubility in water and improve extraction efficiency.

      • For reactions using DMDO in acetone, the absence of water simplifies workup, often requiring only filtration and solvent evaporation.[3]

  • Co-elution with Starting Material or Byproducts during Chromatography: The polarity difference between the starting material and the N-oxide might not be sufficient for easy separation.

    • Actionable Advice:

      • Optimize your chromatography conditions. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) can improve separation.

      • Consider using a different stationary phase, such as alumina, which can be effective for separating N-oxides.

      • If the product is basic, adding a small amount of a volatile base like triethylamine or ammonia to the eluent can improve peak shape and resolution.

III. Experimental Protocols & Data

General Workflow for Pyrazine N-Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Pyrazine Substrate in Appropriate Solvent B Add Oxidizing Agent (Portion-wise or Dropwise) at Controlled Temperature A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Quench Excess Oxidant (e.g., Na2S2O3, Na2SO3) C->D Upon Completion E Aqueous Work-up/ Extraction D->E F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Concentrate in vacuo F->G H Purify by Chromatography or Recrystallization G->H

Caption: General experimental workflow for pyrazine N-oxidation.

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM or CHCl₃, 0°C to RTCommercially available, reliable.Can lead to over-oxidation; acidic byproduct.
H₂O₂ / Acetic Acid Acetic acid, 50-80°CInexpensive.Requires heating; potential for runaway reaction.
Oxone® Water/Organic solvent, RTMild, effective for dioxides, safer than peracids.[3]Biphasic reaction may require vigorous stirring.
DMDO (in situ) Acetone, RTHighly reactive, mild conditions, non-aqueous workup.[3]Requires preparation of the reagent solution.
Protocol 1: Mono-N-oxidation of 2,5-Dimethylpyrazine using DMDO[3]
  • Prepare the DMDO solution: Vigorously stir a mixture of Oxone® and sodium bicarbonate in acetone and water at low temperature, followed by distillation to obtain a standardized solution of DMDO in acetone.

  • Reaction: Dissolve 2,5-dimethylpyrazine (1.0 eq.) in acetone. Add the prepared DMDO solution (~1.2 eq.) dropwise at room temperature.

  • Monitoring: Stir the reaction for approximately 20-30 minutes, monitoring by TLC.

  • Work-up: Upon completion, dry the reaction mixture with anhydrous potassium carbonate, filter, and remove the solvent in vacuo to yield the 2,5-dimethylpyrazine-N-oxide.

Protocol 2: Di-N-oxidation of Pyrazine using Oxone®[3]
  • Reaction Setup: In a round-bottom flask, dissolve pyrazine (1.0 eq.) in dichloromethane. In a separate beaker, dissolve Oxone® (~2.1 eq.) in water.

  • Reaction: Combine the two solutions and stir vigorously at room temperature for 24 hours.

  • Work-up: Separate the layers. The highly polar product may be in the aqueous layer or partitioned. Continuous extraction of the aqueous layer with dichloromethane for 2-4 days is recommended for hydrophilic products.

  • Isolation: Dry the combined organic layers with anhydrous potassium carbonate, filter, and concentrate in vacuo to obtain the pyrazine-N,N'-dioxide.

IV. Mechanistic Overview

The N-oxidation of a pyrazine is a nucleophilic attack by one of the ring nitrogens on the electrophilic oxygen of the oxidizing agent.

G Pyrazine Pyrazine Transition_State Transition State Pyrazine->Transition_State Oxidant [O] Oxidant->Transition_State N_Oxide Pyrazine N-Oxide Transition_State->N_Oxide Reduced_Oxidant Reduced Oxidant Transition_State->Reduced_Oxidant

Caption: Simplified mechanism of pyrazine N-oxidation.

The lone pair of electrons on a nitrogen atom attacks the peroxide oxygen, leading to the formation of the N-O bond and cleavage of the weak O-O bond in the oxidant. The rate of this reaction is highly dependent on the nucleophilicity of the nitrogen, which is influenced by the substituents on the pyrazine ring.

References

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

  • McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
  • Zhang, Y., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[2]pyrroles. Chemical Science, 11(22), 5650–5657.

  • Baxter, I., & Cameron, D. W. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1747.
  • Chemsrc. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
  • Chemistry: The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube. [Link]

  • Mixan, C. E., & Pews, R. G. (1977). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry, 42(10), 1869–1871.
  • Al Rashidi, M., et al. (2018). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. International Journal of Chemical Kinetics, 50(12), 914-924.
  • American Chemical Society. (n.d.). Inorganic Chemistry Vol. 65 No. 3. ACS Publications. Retrieved from [Link]

  • Shul'pin, G. B., & Nizova, G. V. (1998). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.

Sources

Optimization

stability issues of 4-oxidopyrazin-4-ium-2-carboxylic acid in solution

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-oxidopyrazin-4-ium-2-carboxylic acid. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-oxidopyrazin-4-ium-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 4-Oxidopyrazin-4-ium-2-carboxylic Acid

4-oxidopyrazin-4-ium-2-carboxylic acid, a pyrazine N-oxide derivative, possesses a unique chemical structure that, while offering potential in various applications, also presents specific stability considerations. The presence of the N-oxide functionality and the carboxylic acid group on the pyrazine ring makes the molecule susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is crucial for accurate experimental design, data interpretation, and formulation development. This guide will delve into the factors influencing its stability and provide practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of 4-oxidopyrazin-4-ium-2-carboxylic acid in solution.

Q1: What are the primary factors that can affect the stability of 4-oxidopyrazin-4-ium-2-carboxylic acid in solution?

A1: The stability of 4-oxidopyrazin-4-ium-2-carboxylic acid in solution is primarily influenced by three main factors: pH, temperature, and light exposure. The N-oxide group can be susceptible to reduction or rearrangement, while the carboxylic acid moiety's ionization state, dictated by the pH, can influence solubility and reactivity. Elevated temperatures can accelerate degradation kinetics, and exposure to UV or even ambient light may induce photochemical reactions.[1][2][3]

Q2: Is 4-oxidopyrazin-4-ium-2-carboxylic acid sensitive to acidic or basic conditions?

A2: While specific data for this exact molecule is limited, related pyrazine di-N-oxides have shown susceptibility to both acidic and basic hydrolysis.[4] In acidic conditions, protonation of the N-oxide oxygen can facilitate nucleophilic attack, potentially leading to deoxygenation or ring-opening. Under basic conditions, the carboxylic acid will be deprotonated, which may alter the electron density of the pyrazine ring and influence its stability. It is crucial to perform pH stability studies for your specific application.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of related heterocyclic N-oxides, several degradation pathways are plausible. These include:

  • Deoxygenation: Loss of the N-oxide oxygen to form the parent pyrazine-2-carboxylic acid. This can be triggered by reducing agents, certain metal ions, or photochemical processes.

  • Photochemical Rearrangement: Upon exposure to light, particularly UV radiation, pyrazine N-oxides can undergo complex rearrangements.[1][2][3] This may involve the formation of unstable oxaziridine-like intermediates, which can then rearrange to various isomeric structures or undergo ring cleavage.[1][2]

  • Hydrolysis: While less common for the N-oxide bond itself, hydrolysis of other functional groups or destabilization of the ring system under harsh pH and temperature conditions can occur.[4]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, although this typically requires significant energy input.

Q4: How should I prepare and store stock solutions of 4-oxidopyrazin-4-ium-2-carboxylic acid?

A4: To maximize the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, degassed solvent in which the compound is readily soluble. For aqueous solutions, consider using a buffer system to maintain a stable pH, ideally in the neutral to slightly acidic range, pending results from your own stability studies.

  • Temperature: Store stock solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2][3]

  • Inert Atmosphere: For sensitive applications or long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Loss of compound potency over time in solution. 1. Chemical degradation (hydrolysis, deoxygenation).2. Photodegradation.1. Prepare fresh solutions before each experiment.2. Store stock solutions at a lower temperature (-20°C or -80°C).3. Protect solutions from light at all times.4. Perform a pH stability study to determine the optimal pH range for storage and use.
Appearance of unknown peaks in HPLC or LC-MS analysis. 1. Formation of degradation products.2. Presence of impurities in the starting material.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Compare the chromatogram of a freshly prepared solution with an aged or stressed sample.3. Obtain a certificate of analysis for the starting material to check for known impurities.
Color change or precipitation in the solution. 1. Significant degradation leading to insoluble products.2. pH shift causing the compound to precipitate.3. Reaction with components of the experimental medium.1. Visually inspect solutions before use and discard if any changes are observed.2. Ensure the pH of the solution is maintained within the compound's solubility range.3. Evaluate the compatibility of the compound with other reagents in your experimental setup.
Inconsistent experimental results. 1. Inconsistent concentration of the active compound due to degradation.2. Variability in solution preparation and storage.1. Implement standardized procedures for solution preparation and storage.2. Use freshly prepared solutions for critical experiments.3. Include a quality control check (e.g., HPLC analysis) of the solution concentration before initiating key experiments.

Visualization of Potential Degradation Pathways

The following diagram illustrates a plausible photochemical degradation pathway for 4-oxidopyrazin-4-ium-2-carboxylic acid, based on known reactions of similar N-oxide compounds.[1][2]

G A 4-Oxidopyrazin-4-ium-2-carboxylic acid B Excited State A->B Light (hν) E Deoxygenated Product (Pyrazine-2-carboxylic acid) A->E Deoxygenation (e.g., reducing agent, light) C Oxaziridine Intermediate (Unstable) B->C Rearrangement D Ring-Opened Isomers C->D Further Rearrangement

Caption: Plausible photochemical degradation pathway.

Experimental Protocols

To assist you in evaluating the stability of 4-oxidopyrazin-4-ium-2-carboxylic acid in your specific experimental context, we provide the following detailed protocols.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of 4-oxidopyrazin-4-ium-2-carboxylic acid at different pH values.

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate, acetate, and borate buffer systems (or other appropriate buffers for your desired pH range)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of 4-oxidopyrazin-4-ium-2-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare a series of buffers at various pH values (e.g., pH 3, 5, 7, 9, 11).

  • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Immediately after preparation (t=0), inject an aliquot of each pH sample into the HPLC to determine the initial concentration.

  • Incubate the remaining samples at a controlled temperature (e.g., 25 °C or 40 °C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, and if necessary, quench any ongoing reaction by dilution with mobile phase or freezing.

  • Analyze the samples by HPLC to quantify the remaining parent compound and monitor the formation of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • 4-oxidopyrazin-4-ium-2-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp and a photostability chamber

  • HPLC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified period.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a specified duration.

  • For each condition, analyze the stressed sample by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and its degradation products. A control sample (unstressed) should be analyzed in parallel.

Summary of Stability Data (Hypothetical Example)

The following table provides a hypothetical summary of stability data for 4-oxidopyrazin-4-ium-2-carboxylic acid to illustrate how results from the above protocols could be presented.

Condition Parameter Observation Potential Degradant(s)
pH 3 (40°C) Half-life (t₁/₂)~ 48 hoursMinor deoxygenation product
pH 7 (40°C) Half-life (t₁/₂)> 72 hoursMinimal degradation
pH 11 (40°C) Half-life (t₁/₂)~ 24 hoursMultiple degradation products
3% H₂O₂ (25°C) % Degradation after 8h~ 15%Oxidative adducts
UV Light (254 nm) % Degradation after 4h~ 40%Isomeric rearrangement products

References

  • Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(6), 365-370.
  • Zhang, J., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(4), 1354. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 157-161.
  • Neumann, H., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(18), 13324–13360. [Link]

  • Cárdenas-Jirón, G. I., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Wimmer, L., & Wirth, T. (2021). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • Shul'pin, G. B., et al. (1993). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
  • van der Plas, H. C. (1975). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]

  • D'Auria, M. (2019). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives.
  • Movassaghi, M., & Hill, M. D. (2007). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Dissertation, Massachusetts Institute of Technology.
  • Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(29), 18765-18774. [Link]

  • Cárdenas-Jirón, G. I., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • Al-Salahi, R. A., & Al-Omar, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. [Link]

  • Sari, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166.
  • Wikipedia. (n.d.). Metal–organic framework. [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of 4-oxidopyrazin-4-ium-2-carboxylic acid synthesis routes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of two prominent synthetic routes to 4-oxidopyrazin-4-ium-2-carboxylic acid, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two prominent synthetic routes to 4-oxidopyrazin-4-ium-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The comparison focuses on the practicality, efficiency, and scalability of each route, supported by detailed experimental protocols and data.

Introduction to 4-oxidopyrazin-4-ium-2-carboxylic acid

4-oxidopyrazin-4-ium-2-carboxylic acid, a pyrazine N-oxide derivative, possesses a unique electronic structure that imparts valuable properties for pharmaceutical applications. The N-oxide moiety can enhance solubility, modulate basicity, and influence the metabolic profile of a drug molecule, while the carboxylic acid group provides a handle for further derivatization and can participate in crucial binding interactions with biological targets. The strategic synthesis of this scaffold is therefore of paramount importance for the exploration of new chemical entities.

This guide will dissect two distinct synthetic strategies:

  • Route 1: The Direct Oxidation Approach , commencing from a pre-functionalized pyrazine ring.

  • Route 2: The Stepwise Functionalization Approach , building the target molecule from a simpler pyrazine precursor.

Each route will be evaluated based on its chemical rationale, experimental feasibility, and overall efficiency.

Route 1: Direct N-Oxidation of Pyrazine-2-carboxylate Ester

This approach focuses on the direct installation of the N-oxide functionality onto a pyrazine ring that already bears the carboxylic acid precursor, an ester group. The ester serves as a protecting group for the carboxylic acid, preventing undesirable side reactions during the oxidation step.

Chemical Rationale and Mechanistic Insight

The core of this route lies in the selective oxidation of one of the nitrogen atoms in the pyrazine ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or reagents like Oxone® (potassium peroxymonosulfate), are commonly employed for this transformation. The nitrogen atom's lone pair of electrons nucleophilically attacks the electrophilic oxygen of the oxidant. The choice of an ester over a free carboxylic acid is crucial, as the acidic proton of the carboxyl group could interfere with the basic conditions sometimes used or be sensitive to the oxidant. The subsequent hydrolysis of the ester is a standard and typically high-yielding transformation.

Experimental Workflow: Route 1

Route 1 A Ethyl pyrazine-2-carboxylate B Ethyl 4-oxidopyrazin-4-ium-2-carboxylate A->B  N-Oxidation (m-CPBA or Oxone®) C 4-oxidopyrazin-4-ium-2-carboxylic acid B->C  Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: N-Oxidation of Ethyl pyrazine-2-carboxylate

  • Using m-CPBA:

    • Dissolve ethyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 4-oxidopyrazin-4-ium-2-carboxylate.

  • Using Oxone®: [1]

    • Prepare a biphasic mixture of ethyl pyrazine-2-carboxylate (1.0 eq) in a halogenated solvent (e.g., DCM) and an aqueous solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 2.0-3.0 eq).

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the N-oxide ester.

Step 2: Hydrolysis of Ethyl 4-oxidopyrazin-4-ium-2-carboxylate

  • Dissolve the ethyl 4-oxidopyrazin-4-ium-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully acidify with hydrochloric acid to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-oxidopyrazin-4-ium-2-carboxylic acid.

Route 2: Stepwise Functionalization of 2-Methylpyrazine

This alternative strategy involves the initial N-oxidation of a readily available and less expensive starting material, 2-methylpyrazine, followed by the oxidation of the methyl group to the desired carboxylic acid.

Chemical Rationale and Mechanistic Insight

The N-oxidation of 2-methylpyrazine proceeds similarly to Route 1, with the nitrogen atom at position 4 being the more sterically accessible and electronically favorable site for oxidation. The subsequent oxidation of the methyl group to a carboxylic acid is a more challenging transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically required.[2][3] The reaction proceeds through a series of oxidative steps, likely involving a benzylic-like radical intermediate, which is then further oxidized to the aldehyde and finally to the carboxylic acid. Careful control of reaction conditions is necessary to achieve the desired product without over-oxidation or degradation of the pyrazine N-oxide ring.

Experimental Workflow: Route 2

Route 2 D 2-Methylpyrazine E 2-Methylpyrazine N-oxide D->E  N-Oxidation (e.g., Oxone®) F 4-oxidopyrazin-4-ium-2-carboxylic acid E->F  Side-Chain Oxidation (KMnO₄)

Sources

Comparative

A Tale of Two Environments: Bridging the Gap Between In Vitro Promise and In Vivo Reality for 4-Oxidopyrazin-4-ium-2-carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the controlled environment of a petri dish to the complex biological landscape of a living organism is fr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the controlled environment of a petri dish to the complex biological landscape of a living organism is fraught with challenges and uncertainties. This guide provides a comprehensive comparison of in vitro and in vivo studies of 4-oxidopyrazin-4-ium-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, particularly as hypoxia-activated prodrugs. By delving into the experimental data and underlying scientific principles, we aim to illuminate the critical factors that govern the translation of in vitro efficacy to in vivo success.

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of an N-oxide functionality to the pyrazine ring, yielding 4-oxidopyrazin-4-ium-2-carboxylic acid derivatives and their analogues, bestows unique chemical and biological properties. Notably, these compounds have been investigated as bioreductive drugs, designed to be selectively activated under the hypoxic conditions characteristic of solid tumors[2][3][4].

The In Vitro Arena: Unveiling Hypoxia-Selective Cytotoxicity

In vitro studies provide the foundational evidence for the therapeutic potential of 4-oxidopyrazin-4-ium-2-carboxylic acid derivatives. A key characteristic explored in this setting is their hypoxia-selective cytotoxicity, a desirable trait for anticancer agents aiming to target the oxygen-deficient microenvironment of tumors.

A prominent example that illustrates this principle is the fused pyrazine mono-N-oxide, RB 90740. In vitro studies have demonstrated its significant preferential toxicity towards hypoxic mammalian cells compared to their aerobic counterparts[2]. This differential effect, often quantified by the hypoxic cytotoxicity ratio (HCR), can be substantial, with reported ratios ranging from 3.5 in a human bronchio-alveolar tumor cell line to as high as 120 in a rodent cell line deficient in DNA strand break repair[2]. The mechanism underlying this selective toxicity is the bioreduction of the N-oxide group in the absence of oxygen, leading to the formation of a cytotoxic radical species that can induce DNA damage[2][5].

Representative In Vitro Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

The following protocol outlines a typical experiment to determine the hypoxia-selective cytotoxicity of a 4-oxidopyrazin-4-ium-2-carboxylic acid derivative.

Objective: To quantify the differential cytotoxic effect of a test compound under aerobic and hypoxic conditions.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-oxidopyrazin-4-ium-2-carboxylic acid derivative)

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 0.1% O₂)

  • Cytotoxicity assay kit (e.g., MTT, SRB, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the compound solutions to the wells.

  • Incubation:

    • Aerobic Conditions: Place one set of plates in a standard incubator (21% O₂).

    • Hypoxic Conditions: Place another set of plates in a hypoxia chamber flushed with a gas mixture containing low oxygen (e.g., 0.1% O₂).

  • Exposure Time: Incubate the plates for a defined period (e.g., 24-72 hours).

  • Cytotoxicity Assessment: Following incubation, perform the chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for both aerobic and hypoxic conditions. The HCR is then calculated as IC₅₀ (aerobic) / IC₅₀ (hypoxic).

Data Presentation:

CompoundCell LineIC₅₀ (Aerobic, µM)IC₅₀ (Hypoxic, µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
RB 90740 A549>100028>35[2]
RB 90740 V79-379A120010120[2]
Pyrazine-2-diazohydroxide A20461 (pH 7.4)22 (pH 7.4)2.8[6]

The In Vivo Challenge: A Complex Biological Milieu

While in vitro assays provide crucial initial data, the transition to in vivo models introduces a multitude of complex variables that can significantly impact a compound's efficacy. These include pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tumor penetration, and the intricate interactions with the host's biological systems.

The case of RB 90740 serves as a sobering yet instructive example of the disconnect that can occur between promising in vitro results and in vivo performance. Despite its potent and selective cytotoxicity against hypoxic cells in culture, RB 90740 failed to demonstrate significant cytotoxic activity against hypoxic cells in experimental murine tumors in vivo[2].

Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Metabolism: The metabolic fate of pyrazine derivatives in a living organism can differ significantly from the in vitro setting. In rats, for instance, alkyl-substituted pyrazines are often oxidized to their corresponding carboxylic acids and excreted[7]. The N-oxide moiety itself can be subject to metabolic reduction in vivo, but the extent and location of this reduction are critical for targeted tumor activity[8]. The metabolic N-oxidation of some pyridine derivatives has been shown to be a significant pathway in various animal species[9].

  • Insufficient Hypoxia in Tumors: The level of hypoxia required to activate the prodrug in vitro may not be consistently achieved or sustained throughout the tumor mass in vivo. The in vitro studies with RB 90740 indicated that profound hypoxia (<0.02% O₂) was necessary for its activation, a level that may not be uniformly present in all tumor models[2].

  • Drug Distribution and Tumor Penetration: A compound must not only reach the tumor but also penetrate deep into the hypoxic regions to exert its effect. Poor vascularization and high interstitial fluid pressure within tumors can limit drug delivery.

  • Off-Target Toxicity: Even if a compound reaches the tumor and is activated, it may also be activated in other tissues with low oxygen levels, leading to systemic toxicity that limits the achievable therapeutic dose[10].

Representative In Vivo Experimental Workflow: Murine Tumor Model

The following workflow illustrates a typical in vivo study to evaluate the anticancer efficacy of a 4-oxidopyrazin-4-ium-2-carboxylic acid derivative.

Objective: To assess the anti-tumor activity and toxicity of a test compound in a xenograft or syngeneic mouse model.

Model:

  • Immunocompromised mice (e.g., nude or SCID) for human tumor xenografts.

  • Immunocompetent mice (e.g., C57BL/6) for syngeneic tumors.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound via a clinically relevant route (e.g., intravenous, oral).

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze changes in body weight and any observed adverse effects.

Data Presentation:

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Toxicity ObservationsReference
RB 90740 Murine TumorsNot specifiedNot cytotoxic-[2]
Compound 2n (a pyrazine derivative) DLA-bearing miceNot specified56.1%Improvement in hematological parameters[1]

Bridging the Divide: Strategies for Improved In Vitro-In Vivo Correlation

The discrepancy between in vitro and in vivo results for compounds like RB 90740 underscores the need for more predictive preclinical models and a deeper understanding of the factors influencing drug efficacy.

  • Advanced In Vitro Models: Moving beyond 2D cell cultures to more physiologically relevant models, such as 3D tumor spheroids and organoids, can provide a better representation of the tumor microenvironment, including oxygen and nutrient gradients.

  • Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining in vitro potency data with in vivo pharmacokinetic data can help predict the likelihood of achieving therapeutic concentrations in the tumor.

  • Early Assessment of Metabolism: Utilizing in vitro systems with liver microsomes can provide early insights into the metabolic stability and potential metabolites of a compound, helping to identify liabilities before moving into animal models[6].

  • Selection of Appropriate Animal Models: The choice of tumor model is critical. Models with well-characterized hypoxic fractions that are relevant to human cancers are more likely to provide predictive data.

Conclusion: A Path Forward for 4-Oxidopyrazin-4-ium-2-carboxylic Acid Derivatives

The study of 4-oxidopyrazin-4-ium-2-carboxylic acid derivatives offers a compelling narrative in drug discovery. The potent and selective cytotoxicity observed in vitro, driven by the elegant concept of hypoxia-activated bioreduction, provides a strong rationale for their development as anticancer agents. However, the transition to the in vivo setting reveals the intricate complexities of drug delivery, metabolism, and the tumor microenvironment that ultimately dictate therapeutic success.

The case of RB 90740 highlights the critical importance of a multi-faceted approach to preclinical evaluation. While in vitro studies are indispensable for initial screening and mechanistic understanding, they must be complemented by robust in vivo studies and a thorough investigation of ADME properties. By embracing more sophisticated preclinical models and integrating PK/PD principles early in the development process, researchers can better navigate the challenging path from in vitro promise to in vivo efficacy, ultimately unlocking the full therapeutic potential of this promising class of compounds.

Visualizations

Signaling Pathway: Hypoxia-Activated Prodrug Mechanism

G cluster_0 Normoxic Cell (21% O₂) cluster_1 Hypoxic Cell (<1% O₂) Prodrug_N 4-Oxidopyrazin-4-ium-2-carboxylic Acid Derivative (Inactive Prodrug) Reduction_N One-Electron Reduction Prodrug_N->Reduction_N Radical_N Drug Radical Reduction_N->Radical_N Reoxidation_N Re-oxidation Radical_N->Reoxidation_N Oxygen_N Oxygen (O₂) Oxygen_N->Reoxidation_N Reoxidation_N->Prodrug_N Prodrug_H 4-Oxidopyrazin-4-ium-2-carboxylic Acid Derivative (Inactive Prodrug) Reduction_H One-Electron Reduction Prodrug_H->Reduction_H Radical_H Drug Radical Reduction_H->Radical_H Cytotoxicity Cytotoxic Species -> DNA Damage -> Cell Death Radical_H->Cytotoxicity Cellular Reductases Cellular Reductases Cellular Reductases->Reduction_N Cellular Reductases->Reduction_H

Caption: Mechanism of hypoxia-selective activation.

Experimental Workflow: In Vitro to In Vivo Translation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization InVitro_Screening In Vitro Screening (e.g., Hypoxia Cytotoxicity Assay) Synthesis->InVitro_Screening Lead_Identification Lead Compound Identification InVitro_Screening->Lead_Identification Animal_Model Animal Model Development (e.g., Tumor Xenograft) Lead_Identification->Animal_Model Promising Candidate Data_Correlation In Vitro-In Vivo Correlation Analysis Lead_Identification->Data_Correlation Efficacy_Study In Vivo Efficacy & Toxicity Studies Animal_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis PK_PD_Analysis->Data_Correlation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-oxidopyrazin-4-ium-2-carboxylic acid

For researchers and professionals in drug development, the meticulous handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-oxidopyrazin-4-ium-2-carboxylic acid, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards. By grounding our procedures in established safety principles and regulatory frameworks, we aim to provide a self-validating system for the safe management of this and similar chemical wastes.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While specific toxicological data for 4-oxidopyrazin-4-ium-2-carboxylic acid is not extensively documented, a critical assessment of structurally related compounds, such as 2-Pyrazinecarboxylic acid and its derivatives, provides a reliable basis for hazard evaluation.[1][2] The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed (H302): May be harmful if ingested.[3]

These classifications mandate that 4-oxidopyrazin-4-ium-2-carboxylic acid be treated as a hazardous substance. The foundational principle of laboratory safety—and a cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States—is that any generator of chemical waste is responsible for its safe management from "cradle-to-grave".[4][5] Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.

Table 1: Hazard Summary and Immediate First Aid

Hazard ClassificationGHS CodePictogramImmediate First Aid Measures
Skin IrritationH315

IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice/attention.[1]
Serious Eye IrritationH319

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1]
Respiratory IrritationH335

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Harmful if SwallowedH302

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3][6][7]

Personal Protective Equipment (PPE) and Spill Management

Before handling 4-oxidopyrazin-4-ium-2-carboxylic acid in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[7]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is recommended.[7]

Spill Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Before addressing the spill, put on the full required PPE.

  • Containment: For solid spills, gently cover the material to prevent dust from becoming airborne.[6]

  • Clean-up: Carefully sweep or scoop the solid material into a designated hazardous waste container.[6] Avoid actions that create dust.[6] For dissolved material, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Seal and label the container and manage it as hazardous waste according to the procedure outlined below.

Step-by-Step Disposal Procedure

The proper disposal of 4-oxidopyrazin-4-ium-2-carboxylic acid is a systematic process that ensures safety and compliance. This workflow is designed to be a self-validating system, minimizing the risk of procedural error.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure lid, specifically designated for this waste stream. Do not mix with incompatible wastes, such as strong oxidizing agents.[1]

  • Collect All Contaminated Materials: This includes residual chemical, contaminated weighing paper, pipette tips, gloves, and any absorbent materials used for cleaning spills.

Step 2: Proper Labeling
  • Clarity is Key: The container must be clearly labeled as "Hazardous Waste."

  • Full Chemical Name: Write the full chemical name: "4-oxidopyrazin-4-ium-2-carboxylic acid." Avoid using abbreviations or formulas.

  • Hazard Identification: Affix the appropriate GHS hazard pictograms (the exclamation mark is required).

Step 3: Safe Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.[9]

  • Segregation: Ensure the container is stored away from incompatible materials.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arrange for Disposal
  • Institutional EHS: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.

  • Licensed Disposal Facility: The waste must be transported and disposed of by a licensed hazardous waste management company at an approved Treatment, Storage, and Disposal Facility (TSDF).[4]

  • Documentation: Retain all documentation related to the waste disposal, as required by institutional policy and federal regulations like RCRA.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-oxidopyrazin-4-ium-2-carboxylic acid.

G start Waste Generation (4-oxidopyrazin-4-ium-2-carboxylic acid) ppe_check Is appropriate PPE (goggles, gloves, lab coat) being worn? start->ppe_check collect_waste Collect all waste (solid, contaminated items) in a designated container. ppe_check->collect_waste Yes stop_ppe STOP Don required PPE before proceeding. ppe_check->stop_ppe No label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - GHS Pictogram (Irritant) - Date collect_waste->label_container store_waste Store sealed container in a secure, ventilated satellite accumulation area. label_container->store_waste check_incompatible Is it stored away from incompatible materials (e.g., strong oxidizers)? store_waste->check_incompatible contact_ehs Contact Institutional EHS for waste pickup. check_incompatible->contact_ehs Yes stop_storage RELOCATE Ensure proper segregation of waste. check_incompatible->stop_storage No documentation Complete & Retain Disposal Documentation contact_ehs->documentation

Caption: Waste Disposal Workflow for 4-oxidopyrazin-4-ium-2-carboxylic acid.

References

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4-oxidanyl-pyrazin-4-ium-2-carboxylic acid. Retrieved from [Link]

  • Civil Engineering Explained. (2023). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazinoic acid hydrazide derivatives: Synthesis and antimycobacterial activities. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2011). Antimycobacterial evaluation of pyrazinoic acid reversible derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-oxidopyrazin-4-ium-2-carboxylic acid

Hazard Identification and Risk Assessment Analogous Compound Hazard Analysis: Analogous CompoundKey Hazards 4'-Hydroxyazobenzene-2-carboxylic acidHarmful if swallowed, in contact with skin, or inhaled. Causes skin and se...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Analogous Compound Hazard Analysis:

Analogous CompoundKey Hazards
4'-Hydroxyazobenzene-2-carboxylic acidHarmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[1]
6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acidHarmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
4-Aminopyridine-2-carboxylic acidCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
5-Aminopyrazine-2-carboxylic acidCauses serious eye irritation. May cause respiratory irritation, skin irritation, and may be harmful if swallowed.[4]
4-Oxo-4H-1-benzopyran-2-carboxylic acidCauses eye, skin, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.[5]

Based on this analysis, it is prudent to assume that 4-oxidopyrazin-4-ium-2-carboxylic acid is a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is designed to provide comprehensive protection during the handling of 4-oxidopyrazin-4-ium-2-carboxylic acid.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact and absorption. Nitrile is a good general-purpose material for many organic chemicals. For prolonged handling, consider double-gloving or using heavier-duty gloves.[6]
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles. Safety glasses with side shields may be acceptable for low-risk operations, but goggles are preferred.[7]
Body Protection Cotton lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities or generating dust, the following additional PPE is required:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or higherPrevents inhalation of airborne particles. To be used when handling the solid outside of a chemical fume hood.
Hand Protection (Enhanced) Double-gloving or Silver Shield gloves under nitrile glovesProvides additional protection against skin absorption, especially for extended handling periods.[6]
Body Protection (Enhanced) Chemical-resistant apron over a lab coatOffers an additional layer of protection against significant splashes.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 4-oxidopyrazin-4-ium-2-carboxylic acid is_powder Handling solid powder? start->is_powder in_hood Working in a Fume Hood? is_powder->in_hood Yes is_splash_risk Significant splash risk? is_powder->is_splash_risk No (Solution) in_hood->is_splash_risk Yes respirator Add N95 Respirator in_hood->respirator No core_ppe Core PPE: - Nitrile Gloves - Goggles - Lab Coat - Closed-toe shoes is_splash_risk->core_ppe No enhanced_body Add Chemical Resistant Apron is_splash_risk->enhanced_body Yes end Proceed with Experiment core_ppe->end respirator->is_splash_risk enhanced_body->core_ppe

Caption: PPE selection workflow for handling 4-oxidopyrazin-4-ium-2-carboxylic acid.

Operational and Disposal Plans

Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as determined by the workflow above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid chemical within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transfers and avoid creating dust.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean all equipment after use.

    • Wipe down the work area with an appropriate solvent.

    • Properly doff and dispose of PPE.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
Disposal Plan
  • Chemical Waste: All waste containing 4-oxidopyrazin-4-ium-2-carboxylic acid should be collected in a designated, properly labeled hazardous waste container.[3][4]

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

References

  • TCI Chemicals. SAFETY DATA SHEET: 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • CymitQuimica. Safety Data Sheet: 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid. 2024-12-19.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Aminopyridine-2-carboxylic acid. 2014-03-13.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Aminopyrazine-2-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
  • Google Patents.
  • Organic Syntheses. pyridine-n-oxide.
  • Quicktest. Safety equipment, PPE, for handling acids. 2022-08-26.
  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. 2024-12-16.
  • INCHEM.
  • Journal of the Chemical Society C. Preparation and reactions of some substituted pyrazine di-N-oxides.
  • Organic Syntheses. Working with Hazardous Chemicals. 2010-08-09.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • American Chemistry Council. Protective Equipment.
  • Environmental Health and Safety, University of Washington.
  • CHEMM. Personal Protective Equipment (PPE).
  • Google Patents. WO2018172995A1 - Methods of selectively forming substituted pyrazines.
  • Baran Lab, Scripps Research. Pyridine N-Oxides. 2012-06-09.
  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Organic Chemistry Portal.

Sources

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Feasible Synthetic Routes

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